Product packaging for Dihydromicrocystin-LR(Cat. No.:CAS No. 129678-94-0)

Dihydromicrocystin-LR

Cat. No.: B1234302
CAS No.: 129678-94-0
M. Wt: 997.2 g/mol
InChI Key: XVXFRYMCSIZPFI-ORZJCNCZSA-N
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Description

Contextualization of Microcystins within Aquatic Cyanobacterial Toxins

Cyanobacterial toxins, or cyanotoxins, are a diverse group of naturally occurring poisons produced by cyanobacteria. iarc.fr These toxins are categorized based on their chemical structure and the primary organs they affect in mammals. iarc.fr The main groups include hepatotoxins (affecting the liver), neurotoxins (affecting the nervous system), and dermatotoxins (affecting the skin).

Microcystins fall under the category of hepatotoxins and are cyclic peptides. ca.govnih.gov They are among the most widespread and studied cyanotoxins, frequently found in freshwater environments globally where cyanobacterial blooms occur. nih.govnih.gov These blooms, often appearing as thick scums on the water surface, can contain high concentrations of microcystins. epa.gov There are over 200 different structural variants, or congeners, of microcystins, with microcystin-LR being the most common and one of the most toxic. nih.govepa.gov

Significance of Dihydromicrocystin-LR as a Specific Microcystin (B8822318) Variant in Environmental Systems

This compound is a reduced form of microcystin-LR. nih.govcapes.gov.br Its significance in environmental systems stems from its use as a research tool and its potential presence alongside its parent compound, microcystin-LR, in aquatic environments. The reduction of microcystin-LR to this compound involves the saturation of a double bond in the Mdha (N-methyldehydroalanine) amino acid residue. nih.gov

This structural modification is crucial for certain research applications. For instance, the creation of radiolabelled this compound, such as ³H-dihydromicrocystin-LR, has been instrumental in studying the uptake and distribution of microcystins in cells and organisms. nih.govcapes.gov.brresearchgate.net These studies have provided valuable insights into the mechanisms by which microcystins enter liver cells, a key step in their toxicity. nih.govcapes.gov.br

Historical Trajectory and Evolution of this compound Research

Research specifically focusing on this compound is closely tied to the broader investigation of microcystin toxicity that began to gain significant momentum in the 1980s. who.int A pivotal development in this compound research was its synthesis for use in toxicological studies. For example, a 1990 study detailed the use of ³H-dihydromicrocystin-LR to investigate the cellular uptake of microcystin-LR in rat hepatocytes. nih.govcapes.gov.br This research demonstrated that the uptake was specific to liver cells and occurred via the bile acid transport system, explaining the liver-specific toxicity of microcystin-LR. nih.govcapes.gov.br

Subsequent studies utilized radiolabelled this compound to examine its distribution in various animal models, including mice, pigs, and Atlantic salmon. researchgate.netresearchgate.netubc.ca These toxicokinetic studies have been crucial in understanding how the toxin is absorbed, distributed to different organs, and eventually cleared from the body. researchgate.netubc.ca For instance, research in mice showed that the highest concentration of the toxin accumulates in the liver. researchgate.net

Scope and Primary Objectives of Current Academic Inquiry into this compound

Current research continues to build upon this foundational knowledge, with several key objectives:

Understanding Toxin Transport: A primary goal is to further elucidate the mechanisms of microcystin transport into cells. Studies continue to investigate the role of organic anion-transporting polypeptides (OATPs) in the uptake of microcystins, including this compound, into various cell types. iiarjournals.orgacs.org

Investigating Metabolic Fate: Researchers are actively studying how this compound and other microcystins are metabolized within organisms. This includes identifying the enzymes involved and the structure of the resulting metabolites. nih.gov

Exploring Broader Biological Effects: While the liver is the primary target, ongoing research is exploring the effects of microcystins on other organs and systems. epa.gov

Developing Detection Methods: The development of sensitive and specific methods for detecting this compound and other microcystin variants in environmental samples remains an important area of research.

Detailed Research Findings

Recent studies have provided more granular insights into the interaction of this compound with biological systems. For example, research has confirmed that the uptake of ³H-dihydromicrocystin-LR is negligible in various cancer cell lines compared to primary liver cells, reinforcing the specificity of the transport mechanism. iarc.frnih.govcapes.gov.br Toxicokinetic studies in swine using tritiated this compound have detailed the rapid clearance from the blood and significant accumulation in the liver. researchgate.net

Compound Chemical Formula Molar Mass
This compoundC49H76N10O12997.2 g/mol nih.gov
Microcystin-LRC49H74N10O12995.2 g/mol
Nodularin (B43191)C41H60N8O10824.9 g/mol
Anatoxin-aC10H15NO165.23 g/mol
CylindrospermopsinC15H21N5O7S415.4 g/mol
SaxitoxinC10H17N7O4299.3 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C49H76N10O12 B1234302 Dihydromicrocystin-LR CAS No. 129678-94-0

Properties

CAS No.

129678-94-0

Molecular Formula

C49H76N10O12

Molecular Weight

997.2 g/mol

IUPAC Name

15-[3-(diaminomethylideneamino)propyl]-18-[(1E,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,2,5,12,19-pentamethyl-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid

InChI

InChI=1S/C49H76N10O12/c1-26(2)23-37-46(66)58-40(48(69)70)30(6)42(62)55-35(17-14-22-52-49(50)51)45(65)54-34(19-18-27(3)24-28(4)38(71-10)25-33-15-12-11-13-16-33)29(5)41(61)56-36(47(67)68)20-21-39(60)59(9)32(8)44(64)53-31(7)43(63)57-37/h11-13,15-16,18-19,24,26,28-32,34-38,40H,14,17,20-23,25H2,1-10H3,(H,53,64)(H,54,65)(H,55,62)(H,56,61)(H,57,63)(H,58,66)(H,67,68)(H,69,70)(H4,50,51,52)/b19-18+,27-24+

InChI Key

XVXFRYMCSIZPFI-ORZJCNCZSA-N

SMILES

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(N(C(=O)CCC(NC1=O)C(=O)O)C)C)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C

Isomeric SMILES

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(N(C(=O)CCC(NC1=O)C(=O)O)C)C)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C/C(C)C(CC2=CC=CC=C2)OC)/C

Canonical SMILES

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(N(C(=O)CCC(NC1=O)C(=O)O)C)C)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C

Other CAS No.

146145-25-7
146145-26-8

Synonyms

cyclo(Ala-Leu-beta-methyl-Asp-Arg-ADDA-Glu-N-methyldehydro-Ala)
cyclo(alanyl-leucyl-beta-methyl-aspartyl-arginyl-(3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid)-glutamyl-N-methyldehydroalanyl)
dihydromicrocystin LR
dihydromicrocystin-LR

Origin of Product

United States

Environmental Occurrence and Distribution of Dihydromicrocystin Lr

Global Prevalence and Geographical Patterns of Dihydromicrocystin-LR Detection

This compound, a derivative of the potent cyanotoxin microcystin-LR, is detected in freshwater ecosystems worldwide, often in conjunction with its parent compound. Its presence is closely linked to blooms of cyanobacteria, particularly species of Microcystis, Anabaena, Planktothrix, and Nostoc. While microcystin-LR is more commonly studied and reported, the occurrence of this compound is also a significant concern for water quality and public health.

Geographically, the detection of microcystins, including this compound, is widespread across continents, with notable occurrences in regions with eutrophic to hypertrophic water bodies.

North America: In the United States and Canada, a significant percentage of water sources and treated water samples have been found to contain microcystins, with microcystin-LR being a primary congener. nih.gov For instance, studies in the Great Lakes region, particularly Lake Erie, have documented the presence of microcystin-LR and its degradation products due to recurring harmful algal blooms (CyanoHABs). nih.gov In Alberta, Canada, over 70% of bloom biomass samples from numerous lakes showed detectable levels of microcystin-LR. who.int Similarly, in Manitoba, microcystin-LR was detected in Shoal Lake and within the drinking water distribution system. who.int

Europe: Eutrophic water bodies across Europe also exhibit significant microcystin (B8822318) contamination. In Germany, several different microcystins were detected in the majority of eutrophic water bodies studied. who.int French lakes of varying trophic status have also been surveyed, revealing the presence of microcystins. nih.gov

Asia: In China, areas with high incidences of primary liver cancer have been linked to the consumption of water from ponds and rivers contaminated with microcystins. who.int In Japan, natural blooms of Microcystis have shown significant levels of microcystin-LR. who.int A study in Daechung Reservoir, Korea, also monitored seasonal variations of microcystin concentrations. nih.gov

South America: The continent faces recurrent episodes of cyanobacterial blooms and cyanotoxin contamination in its water bodies. researchgate.net

Africa: In Tunisia, the Hjar reservoir has been the subject of studies on seasonal variations of microcystins. researchgate.net

The global distribution of this compound is intrinsically tied to the factors promoting cyanobacterial growth, such as nutrient enrichment (eutrophication) from agricultural runoff and wastewater discharge, warmer water temperatures, and stable water column conditions.

Table 1: Reported Detections of Microcystin-LR (Precursor to this compound) in Various Global Water Bodies

Location Water Body Type Reported Concentration/Detection
Alberta, Canada Lakes and Ponds 4 to 605 µg/g dry weight of biomass who.int
Manitoba, Canada Lake and Drinking Water System >0.5 µg/litre in water samples who.int
Germany Eutrophic Water Bodies Up to 800 µg/g dry weight for a single microcystin who.int
Japan Natural Blooms 27 to 622 µg/g dry weight of biomass who.int
Texas, USA Lakes 0.096 to 5.83 µg/L nih.gov
Lake Ontario, USA/Canada Lake Ecosystem Mean of 0.084 µg/L in embayments, 1.136 µg/L in upland lakes researchgate.net
Chowan River, NC, USA River Particulate: 0.2 to 993 µg L−1; Dissolved: 0.5 to 3.6 µg L−1 mdpi.com
Florida, USA Drinking Water Systems 0.11 to 0.46 µg/L frontiersin.org

Temporal Dynamics of this compound Concentrations in Aquatic Ecosystems

The concentration of this compound in aquatic environments is not static but exhibits significant temporal fluctuations, driven by the life cycle of cyanobacteria and environmental factors.

The occurrence and concentration of this compound and its parent compound, microcystin-LR, typically follow a distinct seasonal pattern, closely mirroring the growth dynamics of cyanobacterial blooms.

Late Spring and Summer: Concentrations generally begin to rise in late spring and peak during the summer months. This corresponds to periods of increased water temperature, higher light intensity, and thermal stratification, which create favorable conditions for cyanobacterial proliferation. ca.gov For example, in the Lake Ontario ecosystem, microcystin-LR concentrations were low in May, increased through the summer, and peaked in September before declining in October. researchgate.net Similarly, in Daechung Reservoir, Korea, chlorophyll-a concentrations, indicative of phytoplankton biomass, were particularly high in August, September, and October. nih.gov

Autumn: As water temperatures cool and the water column begins to mix, cyanobacterial blooms start to decline, leading to a decrease in microcystin concentrations. However, the lysis of senescing cyanobacterial cells can release intracellular toxins into the water, potentially causing a temporary spike in dissolved toxin concentrations.

Winter: Toxin concentrations are generally at their lowest during the winter months due to low temperatures and light levels, which are unfavorable for cyanobacterial growth.

A study of two lakes in western Texas, USA, monitored the seasonal variations of microcystin-LR and found that in Buffalo Springs Lake, the average concentration was highest in the spring, while in Lake Ransom Canyon, it was also highest in the spring. nih.gov In both lakes, the seasonal fluctuation of microcystin-LR concentrations correlated positively with dissolved oxygen and negatively with temperature and pH. nih.gov

Table 2: Seasonal Average Concentrations of Microcystin-LR in Two Texas Lakes (µg/L)

Lake Spring (mean ± SD) Summer (mean ± SD) Fall (mean ± SD) Winter (mean ± SD)
Buffalo Springs Lake 1.78 ± 1.43 0.41 ± 0.096 0.46 ± 0.41 1.04 ± 0.71
Lake Ransom Canyon 1.08 ± 1.29 0.83 ± 0.46 0.44 ± 0.03 0.78 ± 0.52

While less studied than seasonal variations, diurnal (daily) fluctuations in microcystin concentrations can also occur. These changes are often linked to the physiological activity of the cyanobacteria, which is influenced by the daily light-dark cycle. Toxin production can be coupled with photosynthesis, potentially leading to higher intracellular toxin concentrations during daylight hours. A study on the diurnal changes in microcystin contents showed variations at different photon irradiances. researchgate.net The release of toxins from cells can also vary over a 24-hour period, influenced by factors such as cell division and lysis.

Producer Organisms of this compound in Natural Environments

Strain-Specific this compound Production Capabilities

Current research literature does not provide a clear and detailed account of which specific cyanobacterial strains are capable of producing this compound. While many studies focus on the production of microcystin-LR by various cyanobacterial genera such as Microcystis, Anabaena (now Dolichospermum), and Planktothrix, the specific enzymatic pathways and genetic determinants for the production of the dihydrogenated form are not well-documented. The vast diversity of microcystin congeners, with over 270 variants identified, further complicates the specific attribution of this compound production to particular strains. Without targeted studies to identify and quantify this specific variant in cultures of different cyanobacterial isolates, a definitive list of producing strains cannot be compiled.

Compartmentalization and Environmental Fate of this compound

Bioaccumulation and Biotransformation Studies in Aquatic Biota (Excluding Human Systems)

There is a notable absence of studies focusing specifically on the bioaccumulation and biotransformation of this compound in aquatic organisms. While numerous studies have investigated the uptake and metabolic fate of microcystin-LR in a variety of aquatic biota, including zooplankton, bivalves, and fish, this research does not extend to the dihydrogenated variant. The processes of uptake, tissue distribution, and potential biotransformation pathways, such as conjugation with glutathione (B108866), have been documented for microcystin-LR but remain uninvestigated for this compound. Consequently, it is not possible to provide detailed research findings or a data table on the bioaccumulation and biotransformation of this specific compound in aquatic life.

Biosynthesis of Dihydromicrocystin Lr

Biochemical Pathways of Dihydromicrocystin-LR Synthesis in Cyanobacteria

The biosynthesis of microcystins, including this compound, is a complex process that occurs non-ribosomally. nih.gov These toxins are cyclic heptapeptides, meaning they are composed of seven amino acids arranged in a ring structure. iarc.fr The synthesis is carried out by a large multienzyme complex that combines modules from both non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). nih.govresearchgate.net This integrated system allows for the incorporation of both standard and unusual amino acids, a hallmark of microcystin (B8822318) structure. researchgate.net

The general structure of microcystins is cyclo(D-Ala-L-X-D-MeAsp-L-Z-Adda-D-Glu-Mdha), where X and Z represent variable L-amino acids. nih.gov In the case of the parent compound, microcystin-LR, these positions are occupied by Leucine (L) and Arginine (R) respectively. nih.gov A key and unique component of all microcystins is the β-amino acid Adda (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-4,6-decadienoic acid), which is crucial for their biological activity. nih.govmdpi.com

This compound is formed through the reduction of the N-methyldehydroalanine (Mdha) residue of microcystin-LR. d-nb.info This reduction can be achieved experimentally using reagents like sodium borohydride, which converts the double bond in the Mdha residue to a single bond, resulting in the dihydro- derivative. d-nb.info

Enzymatic Machinery and Catalytic Steps Involved in this compound Formation

The synthesis of the microcystin backbone is a highly orchestrated process involving a series of enzymatic domains within the NRPS/PKS megasynthase. The process involves 48 sequential catalytic reactions. researchgate.net Each module of the synthetase is responsible for the activation and incorporation of a specific amino acid into the growing peptide chain. nih.gov

The key enzymatic activities include:

Adenylation (A) domains: These select and activate the specific amino acids by converting them to aminoacyl adenylates. nih.gov

Thiolation (T) domains (or peptidyl carrier protein domains): The activated amino acid is then transferred to the T domain. nih.gov

Condensation (C) domains: These catalyze the formation of peptide bonds between the amino acids held on adjacent T domains. nih.gov

Other modifying enzymes: The multienzyme complex also includes domains for epimerization (to convert L-amino acids to their D-isomers), methylation, and dehydration. internationalscholarsjournals.com

The formation of this compound from Microcystin-LR specifically involves the reduction of the dehydroalanine (B155165) residue. While the exact native enzymatic process for this reduction in cyanobacteria is not as well-defined as the synthesis of the parent molecule, it is understood to be a modification of the final cyclic product.

Genetic Basis of this compound Production: The mcy Gene Cluster and Variants

The genetic blueprint for microcystin synthesis is encoded within the mcy gene cluster. innspub.net This cluster spans approximately 55 kilobases and is organized into two bidirectional operons, mcyA-C and mcyD-J. researchgate.netinternationalscholarsjournals.com The disruption of genes within this cluster, such as mcyA, B, D, or E, has been shown to eliminate the production of microcystins. internationalscholarsjournals.com

Characterization of this compound Specific mcy Genes

There are no specific genes solely for the production of this compound. Its synthesis is dependent on the expression of the entire mcy gene cluster, which produces microcystin-LR. The subsequent reduction to the dihydro- form is a modification of the microcystin-LR molecule. Therefore, the presence of the mcy gene cluster is a prerequisite for the potential formation of this compound. Genetic variations within the mcy cluster, particularly in the adenylation domains of mcyB1 and mcyC, can lead to the incorporation of different amino acids, resulting in various microcystin congeners. asm.org However, the fundamental genetic basis for producing the precursor, microcystin-LR, remains the mcy gene cluster.

Transcriptional and Post-Transcriptional Regulation of this compound Production

The production of microcystins, and by extension this compound, is subject to complex regulatory mechanisms. While the presence of the mcy genes is essential, it does not always correlate directly with toxin production, suggesting intricate transcriptional and post-transcriptional controls. asm.org Recent studies have indicated that the mcyA and mcyD genes may have two transcriptional start sites, adding another layer of regulation. asm.org Environmental factors are known to influence the transcription of the mcy genes and subsequent toxin synthesis, although the precise signaling pathways are still under investigation.

Molecular Diversification and Congeneric Relationships of this compound with Other Microcystins

The structural diversity of microcystins is vast, with over 250 different variants, or congeners, identified. who.int This diversification arises primarily from two mechanisms: the relaxed substrate specificity of the adenylation domains in the NRPS modules, which allows for the incorporation of different amino acids at variable positions, and genetic variations within the mcy gene cluster itself. asm.orgwho.int

This compound is a congener of microcystin-LR, differing only by the saturation of the Mdha residue. This structural similarity means they share a common biosynthetic origin. Other common congeners include microcystin-RR (with Arginine at both variable positions) and microcystin-YR (with Tyrosine and Arginine). nih.gov The relationship between these congeners can be seen in the variations of the amino acids at positions 2 and 4 of the core structure.

Table 1: Common Microcystin Congeners and their Variable Amino Acids

Congener Amino Acid at Position X Amino Acid at Position Z
Microcystin-LR Leucine Arginine
Microcystin-RR Arginine Arginine
Microcystin-YR Tyrosine Arginine
Microcystin-LA Leucine Alanine

This table is interactive. Click on the headers to sort.

The study of this compound and its related congeners provides crucial insights into the biochemical and genetic complexity of cyanobacterial toxin production. Understanding these pathways is essential for monitoring and managing the risks associated with harmful algal blooms.

Advanced Analytical Methodologies for Dihydromicrocystin Lr Detection and Quantification

Chromatographic Separation Techniques for Dihydromicrocystin-LR

Chromatographic methods are fundamental to the analysis of this compound, providing the necessary separation from other microcystin (B8822318) analogues and matrix components prior to detection.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of microcystins. mdpi.com Reversed-phase HPLC is commonly used, often coupled with ultraviolet (UV) or photodiode array (PDA) detection. healthycanadians.gc.cawho.int An official HPLC-UV method developed in the United Kingdom has a detection limit of 0.5 µg/L for free microcystin-LR in water. healthycanadians.gc.cawho.int

For complex samples, a pre-concentration step using solid-phase extraction (SPE) with a C18 cartridge is often performed to enrich the toxins. who.int One such method allows for the determination of various microcystin variants in both raw and treated water, with good recoveries at concentrations as low as 0.25 µ g/litre . who.int The analysis of tritiated this compound has also been accomplished using HPLC, demonstrating its utility in toxicokinetic studies. who.intuni-konstanz.de While effective, HPLC methods may be designed to measure only specific free toxins like microcystin-LR and might require modification to assess total toxin concentrations (free plus cell-bound). healthycanadians.gc.cawho.int

Table 1: Examples of HPLC Applications for Microcystin Analysis

Analytical Method Sample Matrix Pre-treatment Detection Method Detection Limit Reference
HPLC Drinking & Reservoir Water None specified UV 0.5 µg/L healthycanadians.gc.cawho.int
Reversed-Phase HPLC Raw & Treated Water C18 Solid-Phase Extraction Photodiode Array (PDA) 0.25 µg/L (spiked) who.int
Reversed-Phase HPLC Cyanobacterial Material Extraction UV Not specified uni-konstanz.de

Ultra-Performance Liquid Chromatography (UPLC), and its counterpart Ultra-High-Performance Liquid Chromatography (UHPLC), offer significant advantages over traditional HPLC. By using columns with smaller particle sizes (<2 µm), UPLC systems achieve higher resolution, greater sensitivity, and much faster analysis times. The use of a UHPLC-triple quadrupole (QqQ)-MS/MS method has been shown to improve both sensitivity and reproducibility for microcystin analysis. mdpi.com

UPLC is frequently paired with mass spectrometry for robust quantification. acs.org For instance, UPLC-MS/MS has been employed to identify microcystin-LR production in cultures of Oscillatoria sp.. nih.gov Validated UHPLC-MS/MS methods are now available for the quantification of multiple microcystins, including the LR variant, in diverse matrices such as natural water, cyanobacteria, and shellfish. researchgate.net

Mass Spectrometry Approaches for this compound Identification and Quantification

Mass spectrometry (MS) is the definitive technique for the identification and quantification of this compound, offering unparalleled specificity and sensitivity, especially when coupled with liquid chromatography.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the most specific and sensitive method for microcystin analysis. who.int This technique overcomes the limitations of simpler detection methods by providing structural information through fragmentation patterns, which greatly increases confidence in compound identification. nih.gov A significant challenge in MS analysis is the potential for matrix effects, where co-eluting compounds can suppress or enhance the analyte's signal. nih.gov LC-MS/MS mitigates this issue by monitoring specific precursor-to-product ion transitions, which are unique to the target analyte. nih.gov

Protocols often involve an extraction step, with aqueous methanol (B129727) (e.g., 80% MeOH) being an effective solvent for extracting toxins from cyanobacterial cells and tissues. researchgate.net The use of an internal standard can help to account for matrix effects and variations in extraction efficiency. nih.gov LC-MS/MS is particularly valuable for determining the speciation of microcystins in a sample and has been validated for analyzing multiple variants in both water and tissue. nih.gov

Table 2: Selected LC-MS/MS and HRMS Protocol Details for Microcystin Analysis

Technique Instrument Key Parameters Application Reference
LC-MS/MS Triple Quadrupole (QqQ) 80% aqueous MeOH extraction Quantification in water, cyanobacteria, shellfish mdpi.comresearchgate.net
LC-HRMS Q Exactive Spray Voltage: 3.5 kV; Capillary Temp: 350 °C Structural confirmation acs.org
HR-MS Bruker Daltonics MicrOTOF Mass Range: m/z 800–1500 Accurate mass measurement acs.org
LC-MS/MS Not specified Use of multiple fragmentation ions Detection in fish tissues nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for the structural elucidation of unknown compounds and for distinguishing between isobaric species (molecules with the same nominal mass but different elemental compositions). This capability is essential for confirming the identity of this compound and differentiating it from its isomers. researchgate.net

Researchers have used instruments like the Thermo Scientific Q Exactive and Bruker Daltonics MicrOTOF for HRMS analysis of microcystins. acs.org Specific instrumental parameters, such as a spray voltage of 3.5 kV and a capillary temperature of 350 °C, have been documented for LC-HRMS analysis. acs.org The data generated by HRMS can verify results obtained from other methods and provide definitive evidence for the presence of specific microcystin analogues in complex samples. researchgate.net

Immunochemical Assays for this compound Monitoring

Immunochemical assays, particularly the enzyme-linked immunosorbent assay (ELISA), are widely used as screening tools for microcystins. healthycanadians.gc.caiarc.fr These assays are based on the binding of antibodies to the toxins. They are generally very sensitive, with some monoclonal antibody-based ELISAs capable of detecting microcystins at the picogram-per-milliliter (pg/mL) level. researchgate.net

A primary limitation of many ELISA kits is their cross-reactivity. iarc.fr The antibodies used are often raised against the conserved 3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (Adda) moiety, which is common to most microcystin variants. frontiersin.org Consequently, these assays typically measure the "total" microcystin concentration and cannot differentiate between variants like this compound and MC-LR. iarc.frfrontiersin.org While this makes them unsuitable for precise quantification of a single analogue, their high throughput and sensitivity make them excellent for rapidly screening large numbers of samples to determine the presence or absence of toxins. healthycanadians.gc.caiarc.fr

Enzyme-Linked Immunosorbent Assay (ELISA) Development and Validation

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological method for screening microcystins in water samples due to its high throughput and sensitivity. who.intcanada.ca These assays typically utilize monoclonal or polyclonal antibodies that recognize a common structural feature of the microcystin family, most often the unique Adda amino acid. mdpi.com

The development of an ELISA for this compound is intrinsically linked to the assays designed for MC-LR. The validation process for these assays involves assessing their cross-reactivity with various microcystin analogues, including this compound. Since this compound is a reduced form of MC-LR, the specificity and binding affinity of the antibodies used can be variable. who.int The reduction of a double bond in the microcystin structure, which creates the dihydro- derivative, can alter the epitope recognized by the antibody, potentially leading to lower or different cross-reactivity compared to the parent toxin.

An indirect competitive ELISA (ic-ELISA) for MC-LR has been established with a quantitative detection range of 0.01 to 3 µg/L and a detection limit below 0.01 µg/L. nih.gov The validation of such kits is crucial. For instance, some commercial ELISA kits are reported to have varying degrees of cross-reactivity with different microcystin variants. While primarily designed for MC-LR, their response to this compound must be empirically determined for accurate quantification. Studies comparing ELISA results with other methods like liquid chromatography-mass spectrometry (LC-MS/MS) have sometimes shown discrepancies, which can be attributed to matrix effects or differential cross-reactivity with various toxin forms present in a sample. mdpi.comnih.gov

ParameterPerformance CharacteristicReference
Assay Type Indirect Competitive ELISA (ic-ELISA) nih.gov
Target Analyte Microcystin-LR (with cross-reactivity to other variants) nih.gov
Antibody Type Monoclonal nih.gov
Detection Limit < 0.01 µg/L nih.gov
Quantitative Range 0.01 - 3.0 µg/L nih.gov
Validation Correlated (>99%) with High-Performance Liquid Chromatography (HPLC) results. nih.gov

This table summarizes the performance characteristics of a representative ELISA developed for Microcystin-LR, which serves as a basis for detecting related compounds like this compound, pending specific cross-reactivity validation.

Novel Immunosensor Technologies for this compound

Beyond traditional ELISA, novel immunosensor technologies offer promising alternatives for rapid, sensitive, and potentially field-portable detection of microcystins. These sensors translate the specific binding event between an antibody and the toxin into a measurable physical signal, such as an electrical or optical change. nih.govresearchgate.net

Photoelectrochemical (PEC) Immunosensors: One advanced approach involves the fabrication of a photoelectrochemical immunosensor. A notable example utilized cadmium sulfide/titanium dioxide nanorod arrays (CdS/TiO2 NRAs) to immobilize MC-LR antigens. nih.gov In a competitive assay format, the target toxin in a sample competes with the immobilized antigen for binding to a limited amount of primary antibody. A secondary antibody labeled with an enzyme like horseradish peroxidase (HRP) is then introduced. The enzymatic reaction produces a precipitate on the electrode surface, which alters the photocurrent. This change is proportional to the concentration of the toxin in the sample. Such a system has achieved a very low detection limit of 0.001 µg/L for MC-LR. nih.gov The applicability to this compound would depend on the cross-reactivity of the antibodies used.

Surface Plasmon Resonance (SPR) Immunosensors: SPR-based biosensors provide real-time, label-free detection of molecular interactions. In a typical setup for microcystin detection, an antigen conjugate (e.g., MC-LR-BSA) is immobilized on a sensor chip. researchgate.net When a sample containing free microcystins is mixed with a specific monoclonal antibody and passed over the chip, the free toxins inhibit the antibody from binding to the immobilized antigen. This inhibition results in a smaller change in the SPR signal, which can be correlated to the toxin concentration in the sample. An SPR immunosensor for MC-LR was developed with a limit of detection (LOD) of 0.561 mg/kg in complex matrices like blue-green algae food supplements. researchgate.net

These novel immunosensors, while powerful, are generally developed and validated using MC-LR. Their successful application for this compound hinges on the specificity of the antibody employed.

Spectroscopic and Electrochemical Methods for this compound Analysis

Spectroscopic and electrochemical methods form another cornerstone of analytical techniques for microcystin detection, offering alternatives to immunoassay-based approaches.

UV-Vis Spectroscopy Applications

UV-Vis spectroscopy is a fundamental technique used in conjunction with High-Performance Liquid Chromatography (HPLC) for the detection of microcystins. who.int Microcystins containing the Adda amino acid exhibit a characteristic UV absorption maximum at approximately 238 nm. uni-konstanz.de This absorption is due to the conjugated diene system within the Adda side chain.

However, this compound is a reduced form of MC-LR where one of the double bonds in the molecule, often within the Mdha residue or the Adda group, is saturated. The reduction of the conjugated diene system in the Adda moiety results in a loss of the characteristic UV absorbance at 238 nm. Consequently, while HPLC with UV detection is a standard method for quantifying MC-LR and other microcystins, it is not suitable for the direct detection and quantification of this compound if the reduction has occurred on the Adda chromophore. acs.org This distinction is critical in metabolic studies where the transformation from MC-LR to its dihydro- form is investigated.

Biosensor Development for Rapid this compound Detection

Rapid biosensors are being developed to overcome the limitations of traditional laboratory methods, which are often time-consuming and require expensive equipment. mdpi.comnih.gov These devices are designed for on-site, real-time monitoring.

Electrochemical Biosensors: Electrochemical biosensors have gained significant attention due to their potential for miniaturization, portability, and high sensitivity. mdpi.com One type is the electrochemical impedance spectroscopy (EIS) biosensor. In one study, a screen-printed carbon electrode (SPCE) was coated with cysteamine (B1669678) and functionalized with anti-MC-LR antibodies to detect MC-LR. ucf.edu The binding of the toxin to the antibody on the electrode surface alters the impedance, which can be measured. This particular sensor achieved a limit of detection of 0.69 ng/L for MC-LR. ucf.edu

Aptamer-Based Biosensors: Another innovative approach uses aptamers—single-stranded DNA or RNA molecules that bind to specific targets—as the recognition element instead of antibodies. A field-effect transistor (FET) based sensor was developed using multi-walled carbon nanotubes (MWCNTs) functionalized with an MC-LR-targeting aptamer. nih.gov The binding of MC-LR to the aptamer causes a detectable change in the electrical properties of the transistor. This aptasensor demonstrated a detection limit of 0.11 ng/mL for MC-LR within 10 minutes. nih.gov

The selectivity of these biosensors for this compound relative to MC-LR would need to be specifically characterized, as the binding affinity of the aptamer or antibody to the reduced toxin may differ.

Biosensor TypeRecognition ElementDetection PrincipleLimit of Detection (for MC-LR)Reference
Electrochemical Impedance Anti-MC-LR AntibodyChange in Impedance0.69 ng/L ucf.edu
Aptamer-FET MC-LR-targeting AptamerChange in FET electrical signal0.11 ng/mL nih.gov
Photoelectrochemical Anti-MC-LR AntibodyChange in Photocurrent0.001 µg/L nih.gov
Surface Plasmon Resonance Anti-MC-LR AntibodyChange in Refractive Index0.561 mg/kg researchgate.net

This table compares different rapid biosensor technologies developed for MC-LR, which could potentially be adapted or validated for this compound detection.

Sample Preparation and Extraction Protocols for this compound

Effective sample preparation is a critical prerequisite for the accurate analysis of this compound, as it is for all microcystins. The goal is to extract the toxin from the sample matrix (e.g., water, tissue), remove interfering substances, and concentrate the analyte to a level suitable for detection. nih.govcanada.ca

Solid-Phase Extraction (SPE) Techniques

Solid-Phase Extraction (SPE) is the most common and effective technique for the cleanup and concentration of microcystins from aqueous samples. nih.govmdpi.com The method relies on the partitioning of the analyte between a liquid phase (the sample) and a solid stationary phase (the sorbent).

For microcystins, including this compound, reversed-phase sorbents are typically used. C18 (octadecyl-bonded silica) is the most widely employed sorbent due to its ability to retain the moderately polar microcystin molecules from the water matrix. acs.orgresearchgate.net

The general SPE protocol involves several key steps:

Column Conditioning: The SPE cartridge is first conditioned with a solvent like methanol to activate the C18 functional groups, followed by equilibration with water to prepare the sorbent for the aqueous sample. acs.org

Sample Loading: The water sample is passed through the conditioned cartridge. The microcystins are adsorbed onto the C18 sorbent while more polar impurities pass through.

Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of methanol in water) to remove any remaining polar interferences that may have been retained. acs.org

Elution: The retained microcystins, including this compound, are eluted from the cartridge using a stronger organic solvent, typically methanol or acetonitrile, often containing a small amount of acid like trifluoroacetic acid (TFA). who.int

The eluate, now containing the concentrated and purified toxins, can then be evaporated to dryness and reconstituted in a smaller volume of a suitable solvent for analysis by methods such as LC-MS or ELISA. mdpi.com SPE significantly improves the detection limits and reduces matrix effects in subsequent analyses. who.int

Immunoaffinity Column (IAC) Purification

Immunoaffinity chromatography (IAC) is a highly selective purification technique used to isolate microcystins, including this compound, from complex sample matrices. researchgate.netmdpi.com This method leverages the specific binding between an antibody and its target antigen. In this case, monoclonal antibodies with high affinity for the microcystin structure, often raised against Microcystin-LR, are immobilized onto a solid support matrix within a column. researchgate.net Due to structural similarities, these columns can effectively capture a range of microcystin analogues, including this compound. nih.gov

The purification process typically involves the following steps:

Sample Loading: An aqueous extract of the sample, such as from water, fish tissue, or blue-green algae, is passed through the immunoaffinity column. researchgate.netnih.gov

Washing: The column is rinsed with solutions like water and low-concentration methanol (e.g., 25%) to remove non-specifically bound compounds and matrix interferences. researchgate.netnih.gov

Elution: The bound microcystins are then released from the antibodies using an elution solvent, commonly a high-concentration methanol solution containing an acid, such as 80% methanol with 4% acetic acid. nih.gov

The primary advantage of IAC is its high specificity, which results in significantly cleaner extracts compared to conventional solid-phase extraction (SPE) methods. nih.govresearchgate.net This enhanced cleanup minimizes matrix effects and allows for more accurate and sensitive quantification by subsequent analytical techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govresearchgate.net Studies have demonstrated that IAC is effective for isolating microcystins from various samples, including blue-green algae, fish, and water. nih.gov The use of IAC can lead to method detection limits as low as 10-14 ng for several microcystin variants. nih.gov

Table 1: Performance Characteristics of Immunoaffinity Column (IAC) Purification for Microcystins
ParameterFindingMatrixSource
Average Recovery (MC-LR)81%Fish Tissue nih.gov, researchgate.net
Average Recovery (MC-LR)94%Tap and River Water nih.gov, researchgate.net
Overall Average Recovery (Multiple MCs)~80%Blue-green Algae nih.gov, researchgate.net
Column Capacity (Individual MCs)525-800 ngN/A nih.gov, researchgate.net
Reproducibility (RSD)4-17%Surface Water nih.gov
Method Detection Limit (MDL)10-14 ngSurface Water nih.gov

Extraction from Particulate and Sediment Matrices

Extracting this compound from solid matrices like particulate matter (e.g., suspended cyanobacterial cells) and sediment presents unique challenges due to the compound's potential to adsorb strongly to matrix components. dtic.milmdpi.com The efficiency of extraction is heavily influenced by the physicochemical characteristics of the matrix, particularly its organic matter and clay content. dtic.mil

Particulate Matter: For particulate matter, such as filtered cyanobacterial cells, the primary step is to lyse the cells to release the intracellular toxins. This is typically achieved through solvent extraction, often using aqueous methanol mixtures (e.g., 75% methanol). researchgate.netresearchgate.net The extracts are then typically centrifuged or filtered to separate the solid debris from the liquid extract containing the dissolved toxins before further cleanup and analysis. bblooms.be

Sediment Matrices: In sediment, microcystins can be adsorbed to both organic and inorganic particles. dtic.mil This adsorption limits the bioavailability of the toxins but also complicates their quantitative extraction for analysis. mdpi.com Studies have shown that soils with higher clay and organic carbon content tend to adsorb microcystins more strongly. dtic.mil Extraction protocols for sediments often require vigorous methods and optimized solvent systems to efficiently desorb the toxins. While aqueous methanol is common, other solvents like 5% acetic acid have also been used, with varying efficiencies for different microcystin analogues. researchgate.net For the analysis of total microcystins (free and covalently bound) in sediment, oxidative cleavage methods that convert the Adda moiety of all microcystin variants into a common marker, 2-methyl-3-methoxy-4-phenylbutyric acid (MMPB), can be employed. nih.gov However, the conversion rates in these methods can be a source of uncertainty, with one study reporting an average conversion rate of 75% for MC-LR in sediments. nih.gov

Table 2: Research Findings on Microcystin Extraction and Behavior in Solid Matrices
Matrix TypeKey FindingDetailsSource
Sediment/SoilAdsorption DependenceAdsorption is higher in soils with greater clay and organic carbon content. dtic.mil
Sandy SedimentAdsorption PercentageIn a study with sandy sediment (76% sand, 13% silt, 11% clay), less than 14% of MC-LR was adsorbed. dtic.mil
General Agriculture SoilsAdsorption PercentageIn general, microcystin soil adsorption is less than 20%. dtic.mil
SedimentMMPB Method Conversion RateThe conversion of MC-LR to its MMPB marker during total microcystin analysis was estimated at 75%. nih.gov
Dried Algae CellsSolvent Efficiency75% aqueous methanol is effective for MC-LR, while 5% acetic acid shows higher efficacy for MC-RR. researchgate.net

Method Validation, Quality Assurance, and Inter-laboratory Harmonization for this compound Analysis

Ensuring the accuracy and reliability of data for this compound requires rigorous method validation, consistent quality assurance and quality control (QA/QC) practices, and efforts toward inter-laboratory harmonization. healthycanadians.gc.cahealthycanadians.gc.ca

Method Validation: Any analytical method for quantifying this compound must be validated to demonstrate its fitness for purpose. researchgate.net Key validation parameters, often defined by standards like AFNOR T 90-210, include:

Linearity: Establishing a concentration range over which the analytical signal is directly proportional to the analyte concentration. researchgate.net

Selectivity/Specificity: Ensuring the method can distinguish the analyte from other interfering substances in the sample matrix.

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy. nih.gov

Accuracy: Assessed by determining the recovery of the analyte in spiked blank matrices. It measures the closeness of the experimental value to the true value.

Precision: Measuring the degree of agreement among a series of individual measurements, typically expressed as the relative standard deviation (RSD).

Quality Assurance and Control (QA/QC): A robust QA/QC program is essential for the routine monitoring of this compound. healthycanadians.gc.ca This includes the use of internal standards, such as isotopically labeled or structurally similar compounds like [D-Asp3]microcystin-LR, to correct for variations in extraction efficiency and instrument response. researchgate.net The analysis of procedural blanks, spiked samples, and certified reference materials (CRMs), when available, is critical for monitoring method performance and ensuring data quality.

Inter-laboratory Harmonization: Significant variability can exist in the results reported by different laboratories due to differences in analytical methods, equipment, and reference standards. iarc.fr Achieving harmonization is crucial for data comparability in regional or global monitoring programs. This is often accomplished through inter-laboratory comparison studies or collaborative trials, where participating labs analyze identical samples to assess the performance and comparability of their methods. healthycanadians.gc.ca The general consensus in the analytical community is that a combination of methods, such as using a rapid screening assay (e.g., ELISA) followed by a more specific and quantitative confirmatory method (e.g., LC-MS/MS), provides the most reliable approach for monitoring. healthycanadians.gc.camdpi.com The development and availability of CRMs for a wider range of microcystin analogues, including this compound, are critical for improving both quality control and inter-laboratory agreement.

Ecological and Environmental Impact Assessment of Dihydromicrocystin Lr

Ecotoxicological Effects of Dihydromicrocystin-LR on Aquatic Biota

Detailed research delineating the specific ecotoxicological effects of this compound on various trophic levels within aquatic ecosystems is not extensively available in the current body of scientific literature. While studies on its parent compound, Microcystin-LR, are numerous, direct data for the dihydro- derivative are sparse. A 1993 study titled "Chemical characterization and toxicity of dihydro derivatives of nodularin (B43191) and microcystin-LR, potent cyanobacterial cyclic peptide hepatotoxins" suggests that toxicity data for this compound have been generated; however, the specific findings across different aquatic organisms are not widely detailed in accessible literature. acs.org

There is a notable lack of specific research findings concerning the direct impacts of this compound on aquatic primary producers such as phytoplankton and macrophytes. The existing body of research on cyanobacterial toxins predominantly focuses on the effects of Microcystin-LR and other common variants on the photosynthesis, growth, and oxidative stress of aquatic plants. nih.govresearchgate.net Without studies directly comparing the effects or investigating this compound independently, its specific impact on this trophic level remains uncharacterized.

Organism GroupObserved Effects of this compound
PhytoplanktonSpecific data not available in reviewed literature.
MacrophytesSpecific data not available in reviewed literature.

The ecotoxicological effects of this compound on zooplankton and other aquatic invertebrates have not been specifically detailed in available scientific studies. Research into the toxicity of microcystins on organisms like Daphnia species has historically centered on Microcystin-LR, examining impacts on survival, reproduction, and enzymatic responses. uni-koeln.de Consequently, a data gap exists regarding the acute and chronic toxicity of the this compound variant for this critical component of the aquatic food web.

Organism GroupObserved Effects of this compound
Zooplankton (e.g., Daphnia)Specific data not available in reviewed literature.
Aquatic InvertebratesSpecific data not available in reviewed literature.

Specific toxicological studies detailing the influence of this compound on fish and other aquatic vertebrates are not prominent in the scientific literature. While tritium-labeled this compound has been used in studies to understand the uptake and organotropism of microcystins in species like the African clawed frog (Xenopus laevis) and Atlantic salmon, these investigations primarily focus on toxicokinetics rather than detailing ecotoxicological effects like mortality, growth inhibition, or specific organ damage resulting from exposure to this particular congener. acs.orgnih.govd-nb.info

Organism GroupObserved Effects of this compound
FishSpecific data not available in reviewed literature.
Aquatic Vertebrates (e.g., Amphibians)Used in toxicokinetic studies, but specific ecotoxicological effect data are limited. nih.govd-nb.info

Information regarding the specific interactions between this compound and aquatic microbial communities is currently lacking. Research in this area has primarily investigated the role of microbes in the biodegradation of the more common Microcystin-LR, rather than the toxic effects of its dihydro- derivative on the structure and function of these communities.

Cellular and Molecular Mechanisms of this compound Action in Aquatic Organisms

The primary toxic mechanism of microcystins involves the potent inhibition of protein serine/threonine phosphatases (PPs), particularly types 1 and 2A (PP1 and PP2A). nih.gov This inhibition disrupts cellular processes regulated by phosphorylation, leading to cytoskeletal damage, apoptosis, and necrosis.

The molecular interaction of Dihydromicrocystin with protein phosphatases differs significantly from that of Microcystin-LR due to its altered chemical structure. The key distinction lies in the saturation of the carbon-carbon double bond within the Mdha residue.

Crystal structure analyses of Dihydromicrocystin-LA (a closely related analogue to -LR) bound to human PP1 reveal that the toxin binds to the enzyme's active site in a manner similar to Microcystin-LR. nih.gov It interacts with the three main regions of the phosphatase: the active site metals, a hydrophobic groove, and the β12-β13 loop. nih.gov However, the reduction (hydrogenation) of the Mdha residue to an N-methylalanine (NMe-Ala) residue prevents the formation of a permanent covalent bond with a specific cysteine residue (Cys-273) in the enzyme. nih.gov This covalent linkage is a characteristic feature of Microcystin-LR's interaction, which makes its inhibition effectively irreversible. nih.gov In contrast, Dihydromicrocystin-LA binds potently but non-covalently, leading to a reversible inhibition of the enzyme. This fundamental difference in binding mechanism is a critical determinant of its toxicological action at the molecular level. nih.govnih.gov

Comparison of Binding Mechanisms to Protein Phosphatase 1
CompoundKey Amino Acid ResidueInteraction with Enzyme Active SiteBond Type with Cysteine ResidueNature of InhibitionReference
Microcystin-LRN-methyldehydroalanine (Mdha)Binds to active site, hydrophobic groove, and β12-β13 loop.CovalentIrreversible nih.gov
Dihydromicrocystin-LA/LRN-methylalanine (NMe-Ala)Binds to active site, hydrophobic groove, and β12-β13 loop.Non-covalentReversible nih.gov

Induction of Oxidative Stress Responses in Aquatic Biota

Exposure to this compound, a derivative of the more commonly studied Microcystin-LR, is known to induce significant oxidative stress in a variety of aquatic organisms. nih.gov This toxicological effect is a key mechanism of its pathogenicity, leading to cellular damage and physiological impairment. The generation of reactive oxygen species (ROS) following exposure can overwhelm the antioxidant defense systems of aquatic animals, resulting in damage to lipids, proteins, and DNA. nih.govmdpi.com

Research has demonstrated that exposure to microcystins can lead to a notable increase in lipid peroxidation (LPO), a marker of oxidative damage to cell membranes. nih.gov For instance, in fish, organs such as the liver, kidney, and gills show elevated LPO levels after exposure. nih.gov Concurrently, the antioxidant defense system of the organism mounts a response. This is characterized by changes in the activity of key antioxidant enzymes. Studies on tilapia (Oreochromis sp.) exposed to microcystins revealed significant increases in the activity of superoxide (B77818) dismutase (SOD) and catalase (CAT), which are crucial enzymes in the detoxification of ROS. nih.gov However, the response of other enzymes like glutathione (B108866) peroxidase (GPx) and glutathione reductase (GR) can be more varied depending on the specific toxin, organism, and exposure conditions. nih.gov

The table below summarizes the typical oxidative stress responses observed in aquatic biota upon exposure to microcystins.

BiomarkerResponse to Microcystin (B8822318) ExposureAffected Organs/Tissues in Fish
Lipid Peroxidation (LPO) Increased levels, indicating cellular membrane damage.Liver, Kidney, Gills nih.gov
Superoxide Dismutase (SOD) Increased activity as an adaptive response to superoxide radicals.Liver, Kidney, Gills nih.gov
Catalase (CAT) Increased activity to detoxify hydrogen peroxide.Liver, Kidney, Gills nih.gov
Glutathione Peroxidase (GPx) Variable response.Liver, Kidney, Gills nih.gov
Glutathione Reductase (GR) Variable response.Liver, Kidney, Gills nih.gov

Cellular Uptake and Transport Mechanisms (e.g., OATPs) in Aquatic Species

The toxicity of this compound is contingent upon its entry into the cells of aquatic organisms. Due to its chemical structure, passive diffusion across cell membranes is limited. nih.gov Instead, its uptake is facilitated by specific transporter proteins, most notably the organic anion transporting polypeptides (OATPs, or Slco in zebrafish). nih.govepa.gov These transporters are naturally involved in the transport of various endogenous and exogenous compounds, including bile acids. nih.gov

Studies using radiolabelled this compound have been instrumental in identifying these uptake pathways. nih.gov Research has shown that certain mammalian OATPs, such as OATP1B1 and OATP1B3, are responsible for the transport of microcystins into liver cells. nih.gov More specific to aquatic life, research on zebrafish (Danio rerio) has identified the organic anion transporting polypeptide Oatp1d1 (Slco1d1) as a functional uptake transporter for Microcystin-LR. epa.gov The involvement of this transporter was confirmed through experiments showing that cells genetically engineered to express zebrafish Oatp1d1 exhibited significant uptake of the toxin, leading to cytotoxicity. epa.gov

The uptake via OATPs can be competitively inhibited by other substrates of these transporters, such as sulfobromophthalein (B1203653) and bile salts like cholate (B1235396) and taurocholate. nih.gov This competitive inhibition further supports the role of OATPs as the primary gateway for microcystin entry into cells. While much of the initial research was conducted on mammalian cell lines, the functional conservation of these transporters across vertebrates suggests a similar mechanism in many fish species. nih.govepa.gov In aquatic invertebrates, the transport mechanisms are less understood but may involve similar protein families. nih.gov

The table below details the key transport proteins involved in the cellular uptake of microcystins in aquatic and model organisms.

Transporter FamilySpecific TransporterOrganism StudiedRole in Toxin Uptake
Organic Anion Transporting Polypeptides (OATPs/Slco) Oatp1d1 (Slco1d1)ZebrafishConfirmed uptake transporter for Microcystin-LR. epa.gov
OATP1B1, OATP1B3Human/Rat (Model)Mediate uptake into hepatocytes. nih.gov
OATP1A2Human (Model)Mediates transport across the blood-brain barrier. nih.gov

This active transport mechanism explains the observed organotropism of this compound, particularly its accumulation in the liver, where OATPs are highly expressed. nih.gov

Gene Expression Alterations and Proteomic Responses to this compound Exposure

Exposure to this compound and its congeners can provoke substantial changes at the molecular level, altering gene expression and the protein profiles of aquatic organisms. These changes reflect the cellular response to toxicity and the activation of defense and repair mechanisms. While specific studies on the dihydrogenated form are limited, research on Microcystin-LR provides significant insight into these molecular responses.

Transcriptomic analyses in zebrafish have revealed that thousands of genes are regulated by Microcystin-LR exposure. nih.govresearchgate.net These changes are time-dependent and affect a wide range of cellular functions. nih.gov Notably, signaling pathways such as the MAPK (mitogen-activated protein kinase) and FoxO (forkhead box O) pathways are prominently activated, indicating a response to cellular stress. nih.gov Conversely, genes involved in processes like steroid and terpenoid backbone biosynthesis are often downregulated. nih.gov In larval zebrafish, exposure to Microcystis has also been shown to cause significant up-regulation of vitellogenin genes, suggesting potential endocrine-disrupting effects. researchgate.net

Proteomics, the large-scale study of proteins, offers a functional snapshot of the cellular state under toxicant stress. mdpi.com Environmental proteomics can reveal changes in the abundance of proteins involved in key metabolic pathways, stress response, and cellular structure. nih.govresearcher.life In the context of toxicant exposure, proteomic studies in aquatic organisms often identify an upregulation of stress-response proteins, such as heat shock proteins, and enzymes involved in antioxidant defense and detoxification. Although specific proteomic data for this compound is not widely available, the known mechanisms of toxicity suggest that proteins related to oxidative stress, protein phosphatase inhibition, and cytoskeletal integrity would be significantly affected.

The following table summarizes key findings from gene expression studies on aquatic organisms exposed to Microcystin-LR.

Biological Process/PathwayGene Expression ChangeOrganism/Model System
MAPK Signaling Pathway Activation/UpregulationZebrafish Liver (ZFL) Cells nih.gov
FoxO Signaling Pathway Activation/UpregulationZebrafish Liver (ZFL) Cells nih.gov
Steroid Biosynthesis DownregulationZebrafish Liver (ZFL) Cells nih.gov
Terpenoid Backbone Biosynthesis DownregulationZebrafish Liver (ZFL) Cells nih.gov
Vitellogenesis (Endocrine Disruption) Upregulation of vitellogenin genesZebrafish Larvae researchgate.net

These molecular-level alterations are critical indicators of sublethal toxicity and can provide early warnings of the adverse effects of this compound in aquatic ecosystems.

Trophic Transfer and Biomagnification of this compound in Aquatic Food Webs

The movement of this compound through aquatic food webs is a critical aspect of its environmental impact, determining the exposure risk for organisms at higher trophic levels. This process involves accumulation in primary producers and consumers, followed by transfer to their predators.

Accumulation in Lower Trophic Levels

The primary entry point of this compound into the food web is through its accumulation by organisms at lower trophic levels, primarily phytoplankton and zooplankton. Phytoplankton, including the toxin-producing cyanobacteria themselves, represent the initial reservoir of the toxin. researchgate.net Herbivorous zooplankton, such as rotifers and cladocerans (e.g., Daphnia), can accumulate significant amounts of microcystins by grazing on toxic cyanobacterial cells. nih.gov

Studies have documented microcystin concentrations in zooplankton reaching up to 67 µg per gram of dry weight. researchgate.net The accumulation in zooplankton is a crucial link, as they serve as a primary food source for many invertebrates and fish, effectively vectoring the toxin up the food chain. nih.gov Research has shown that zooplankton are efficient accumulators of microcystins, and the toxin can be sequestered in their tissues, making it available for trophic transfer. epa.govnih.gov

Transfer to Higher Trophic Levels (Ecological Context)

Once this compound is incorporated into the tissues of primary consumers, it can be transferred to higher trophic levels, including predatory invertebrates, fish, and potentially fish-eating birds and mammals. The efficiency of this transfer and whether it leads to biomagnification—an increase in toxin concentration at successively higher trophic levels—is a subject of ongoing research with some conflicting findings.

Some studies have suggested that biomagnification of microcystins can occur, posing a potential risk to top predators. nih.gov For example, it has been shown that a significant portion of non-covalently bound microcystin in zooplankton can be directly transferred to sunfish that consume them. nih.gov However, a growing body of evidence suggests that biomagnification of microcystins is not a universal phenomenon in aquatic food webs. epa.gov Several meta-analyses and experimental studies have found that while trophic transfer clearly occurs, the concentration of microcystins often decreases with increasing trophic levels, a process known as biodilution. epa.gov

This lack of consistent biomagnification may be due to several factors, including the metabolic detoxification and excretion of the toxin by organisms at higher trophic levels. Despite the debate on biomagnification, the process of trophic transfer itself is significant, as it ensures that even non-filter-feeding predators can be exposed to this compound through their diet.

Ecosystem-Level Impacts of this compound in Freshwater Systems

The presence of this compound, as part of a cyanobacterial harmful algal bloom (cyanoHAB), can have cascading effects that alter the structure and function of entire freshwater ecosystems. These impacts extend beyond the direct toxicity to individual organisms and can disrupt fundamental ecological processes.

The proliferation of toxin-producing cyanobacteria can lead to a shift in the phytoplankton community, potentially outcompeting more desirable algae like diatoms and green algae, which form the base of many healthy aquatic food webs. wisc.edu This can alter the food resources available for zooplankton and other primary consumers. The toxicity of the bloom can also directly reduce the abundance and diversity of zooplankton, further impacting organisms that rely on them for food.

At a broader level, the decomposition of large cyanobacterial blooms consumes large amounts of dissolved oxygen, which can lead to hypoxic or anoxic conditions (dead zones). These low-oxygen environments can cause widespread fish kills and are uninhabitable for most aerobic aquatic life. Furthermore, the release of toxins during bloom senescence can create a pulse of dissolved toxins, impacting a wide range of aquatic organisms.

The cumulative effect of these processes is a potential reduction in biodiversity and a disruption of key ecosystem functions like nutrient cycling and energy flow. nih.govnih.gov When chemical stressors like cyanotoxins are combined with other environmental pressures such as nutrient pollution and climate change, the resilience of the freshwater ecosystem is further compromised, potentially leading to irreversible shifts in the ecosystem state. nih.govnih.gov

Alterations in Aquatic Community Structure and Biodiversity

The presence of microcystins, such as this compound, in aquatic ecosystems can profoundly alter the community structure and biodiversity. These toxins can exert selective pressure on different trophic levels, leading to shifts in species composition and abundance.

Effects on Phytoplankton: Microcystins can act as allelopathic agents, inhibiting the growth of other competing phytoplankton species, including various green algae and diatoms. nih.gov This inhibition can reduce phytoplankton diversity and create conditions that favor the dominance of the toxin-producing cyanobacteria, such as Microcystis aeruginosa. nih.gov This competitive advantage can lead to the formation of dense, often monospecific, harmful algal blooms (HABs), which further reduces biodiversity by outcompeting other primary producers for light and nutrients.

Effects on Zooplankton: Zooplankton, as primary consumers of phytoplankton, are significantly impacted by this compound. The effects vary considerably among different zooplankton species. Some species, particularly large-bodied cladocerans like Daphnia, are highly sensitive to microcystins and may experience reduced survival, growth, and reproduction upon ingestion of toxic cyanobacteria. nih.govmdpi.com In contrast, other zooplankton, such as some copepods and rotifers, may exhibit greater tolerance. This differential sensitivity can lead to a shift in the zooplankton community towards smaller, less efficient grazers that are less capable of controlling cyanobacterial blooms. mdpi.com This alteration in the grazer community can disrupt the aquatic food web, with cascading effects on higher trophic levels. nih.gov

Interactive Data Table: Effects of Microcystin-LR on Aquatic Organisms

Organism GroupSpecies ExampleObserved EffectsReference
PhytoplanktonChlorella vulgarisGrowth inhibition, oxidative stress, damage to photosynthetic system nih.gov
ZooplanktonDaphnia laevisDecreased reproduction, disruption of egg production nih.gov
ZooplanktonMoina micruraAcute toxicity (lethality) nih.gov
Aquatic PlantsTypha angustifoliaInhibition of photosynthesis at high concentrations, oxidative stress nih.gov

Effects on Biogeochemical Cycles and Ecosystem Services

The proliferation of cyanobacterial blooms producing this compound can significantly disrupt key biogeochemical cycles and impair vital ecosystem services.

Nutrient Cycling: Cyanobacterial blooms are often linked to eutrophication, characterized by high levels of nitrogen and phosphorus. nih.gov The dominance of these toxin-producing species can alter nutrient cycling dynamics. For instance, some cyanobacteria can fix atmospheric nitrogen, introducing new nitrogen into the system. The decay of large cyanobacterial blooms consumes large amounts of dissolved oxygen, leading to hypoxic or anoxic conditions (dead zones). This anoxia fundamentally alters nutrient cycling, for example, by promoting the release of phosphorus from sediments, which can, in turn, fuel further blooms.

Ecosystem Services: The disruption of aquatic community structure and biogeochemical cycles leads to the degradation of ecosystem services. These include:

Water Quality: The presence of toxins renders water unsafe for drinking, recreation, and agricultural use. who.int

Fisheries: Fish kills can occur due to oxygen depletion from decaying blooms and direct toxic effects. Changes in the food web structure can also negatively impact fish populations.

Recreation and Tourism: The presence of toxic algal blooms can lead to the closure of lakes and rivers to recreational activities, resulting in economic losses.

Synergistic and Antagonistic Effects of this compound with Co-occurring Environmental Stressors

The ecological impact of this compound is often complicated by its interaction with other environmental stressors, which can lead to synergistic (amplified) or antagonistic (reduced) effects.

Co-occurrence with Other Cyanotoxins and Algal Metabolites

Cyanobacterial blooms are rarely composed of a single toxin. It is common for multiple variants of microcystins (e.g., MC-LR, MC-RR, MC-YR) and other classes of cyanotoxins, such as the neurotoxin anatoxin-a and the hepatotoxin cylindrospermopsin, to be present simultaneously. nih.govmdpi.com The co-occurrence of these toxins can result in complex toxicological interactions.

Research has shown that combined exposure to MC-LR and anatoxin-a can have synergistic toxic effects in some organisms. researchgate.net Furthermore, cyanobacteria produce a wide array of other secondary metabolites, some of which may also have biological activity and could interact with this compound. The presence of these complex mixtures of toxins and metabolites complicates risk assessment, as the combined effect can be different from the sum of the individual effects. researchgate.netusgs.gov

Interactive Data Table: Examples of Toxin Co-occurrence and Interactions

Toxin CombinationTest OrganismObserved EffectReference
Microcystin-LR + Anatoxin-aMouseSynergistic researchgate.net
Microcystin-LR + Anatoxin-aSelenastrum capricornutum (alga)Synergistic researchgate.net
Microcystin-LR + CylindrospermopsinChlorella vulgaris (alga)Synergistic researchgate.net
Microcystin-LR + Cyanobacterial Lipopolysaccharides (LPS)Artemia salina (brine shrimp)Antagonistic researchgate.net

Interactions with Anthropogenic Contaminants (e.g., Heavy Metals, Pesticides)

Aquatic ecosystems are often polluted with a variety of anthropogenic contaminants, which can interact with this compound.

Heavy Metals: The co-occurrence of microcystins and heavy metals like copper is common in polluted freshwater environments. nih.gov Studies have demonstrated strong synergistic toxic effects between MC-LR and copper on the early development of zebrafish. nih.gov This enhanced toxicity appears to be related to increased bioaccumulation of both the toxin and the metal. nih.gov Divalent copper and zinc have also been shown to bind to microcystins, which could potentially alter their toxicity and environmental fate. nih.gov

Pesticides: Runoff from agricultural areas can introduce pesticides into water bodies where cyanobacterial blooms occur. While some pesticides can inhibit the growth of cyanobacteria, others may have little effect or could even be degraded by some cyanobacterial species. nih.gov The combined exposure to microcystins and certain pesticides could lead to additive or synergistic toxic effects on non-target aquatic organisms. However, research in this specific area is still developing.

Degradation and Remediation Strategies for Dihydromicrocystin Lr

Natural Attenuation Processes of Dihydromicrocystin-LR in Aquatic Environments

This compound, a derivative of the potent cyanotoxin microcystin-LR, is subject to natural attenuation processes in aquatic ecosystems. These processes, primarily photodegradation and biodegradation, play a crucial role in reducing the concentration and toxicity of this compound in water bodies. nih.govresearchgate.net The persistence of microcystins, including the dihydro- form, can be influenced by environmental factors such as temperature, pH, and the presence of other organic matter. mdpi.comwho.int While these toxins are generally stable, natural degradation pathways contribute to their eventual breakdown. who.int

Photodegradation Mechanisms of this compound

Photodegradation, or the breakdown of compounds by light, is a significant natural process for the removal of microcystins from aquatic environments. nih.gov The rate of photodegradation is influenced by the intensity of solar radiation, particularly UV light, and the presence of photosensitizers like humic substances and pigments from cyanobacteria. epa.govdtic.mil For instance, the half-life of microcystin-LR, a closely related compound, was found to be approximately five days in the presence of cyanobacterial pigments that act as photosensitizers. epa.gov The breakdown of microcystins via photolysis is enhanced at lower pH levels. nih.gov The primary target of photodegradation is the Adda (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid) moiety of the molecule, which is critical for its biological activity. nih.goviarc.fr The conjugated diene and aromatic ring of the Adda group, as well as the double bond at the Mdha (methyldehydroalanine) position, are susceptible to cleavage by light. nih.gov

Biodegradation Pathways of this compound

Biodegradation by naturally occurring microorganisms is a key detoxification mechanism for microcystins in aquatic environments. nih.govresearchgate.netnih.gov This process involves the enzymatic breakdown of the toxin into less harmful or non-toxic substances. nih.govresearchgate.net The rate of biodegradation can be quite rapid, with studies showing significant reductions in microcystin (B8822318) concentrations within a few days in the presence of native microbial populations. who.intdtic.mil Both aerobic and anaerobic bacteria have been shown to degrade microcystins, with some studies suggesting higher degradation rates under anaerobic conditions. nih.govmdpi.com

A diverse range of microorganisms, including bacteria and fungi, are capable of degrading microcystins. nih.govnih.govmdpi.com Several bacterial genera have been identified as effective degraders, including Sphingomonas, Sphingopyxis, Novosphingobium, Stenotrophomonas, and Bacillus. nih.govresearchgate.netmdpi.com These bacteria have been isolated from various freshwater environments, such as lakes and rivers, where cyanobacterial blooms occur. mdpi.com Fungi also contribute to the biodegradation of microcystins. nih.govmdpi.com For example, the fungus Schizophyllum commune has been shown to completely degrade microcystin-LR. nih.govmdpi.com Other fungal species, such as those from the genus Trichoderma and Mucor, have also demonstrated the ability to break down these toxins. mdpi.commdpi.com

Table 1: Examples of Microorganisms Involved in Microcystin Biodegradation

Microbial GroupGenus/SpeciesEnvironment
BacteriaSphingomonas sp.Freshwater lakes
BacteriaSphingopyxis sp.Freshwater lakes
BacteriaNovosphingobium sp.Eutrophic water bodies
BacteriaStenotrophomonas sp.Eutrophic water bodies
BacteriaBacillus sp.Cyanobacterial blooms
FungiSchizophyllum communeNot specified
FungiTrichoderma citrinovirideNot specified
FungiMucor hiemalisNot specified

This table is based on data from multiple sources. nih.govmdpi.comnih.govresearchgate.netmdpi.com

The enzymatic degradation of microcystin-LR, and likely this compound, is a stepwise process mediated by a series of enzymes collectively known as the Mlr enzymes. nih.govresearchgate.netuark.edu This pathway is initiated by the enzyme MlrA (microcystinase), which linearizes the cyclic peptide structure by cleaving the bond between the Adda and Arginine residues. nih.govmdpi.comuark.edu This initial step significantly reduces the toxicity of the molecule. uark.edu The linearized product is then further broken down by other enzymes in the pathway. MlrB, a serine peptidase, cleaves the bond between Alanine and Leucine, producing a smaller peptide intermediate. nih.gov Subsequently, MlrC acts on this intermediate to release the Adda group. uark.edu

The genetic basis for the biodegradation of microcystins has been identified in several bacterial species. The genes responsible for producing the Mlr enzymes are organized in a gene cluster, commonly referred to as the mlr gene cluster. mdpi.comresearchgate.net This cluster includes the genes mlrA, mlrB, and mlrC, which encode the primary degradative enzymes, as well as mlrD, which is believed to encode a transporter protein that facilitates the movement of the toxin into the bacterial cell. uark.edu The presence of the mlr gene cluster is a key indicator of a bacterium's ability to degrade microcystins. mdpi.com The regulation of these genes is likely influenced by the presence of microcystins in the environment, allowing the bacteria to adapt and utilize the toxin as a carbon and nitrogen source. mdpi.com

Engineered Treatment and Remediation Technologies for this compound Removal

In addition to natural attenuation, several engineered technologies have been developed for the effective removal of microcystins, including this compound, from contaminated water sources. researchgate.net These methods are crucial for water treatment facilities to ensure the safety of drinking water. canada.ca

One of the most common and effective methods is adsorption using activated carbon. canada.caresearchgate.net Both powdered activated carbon (PAC) and granular activated carbon (GAC) have shown high efficiency in removing microcystins. mdpi.comcanada.caresearchgate.net The large surface area and porous structure of activated carbon allow it to effectively bind and remove the toxins from water. researchgate.net

Biofiltration, which utilizes microbial biofilms to degrade contaminants, is another promising technology. mdpi.comcanada.ca In these systems, microcystin-degrading bacteria are immobilized on a filter medium, such as sand or granular activated carbon. mdpi.com As the contaminated water passes through the filter, the bacteria break down the toxins. mdpi.com

Advanced oxidation processes (AOPs), such as ozonation and UV/hydrogen peroxide treatment, are also effective in destroying microcystins. canada.ca These methods generate highly reactive hydroxyl radicals that can rapidly oxidize and break down the toxin molecules. nih.gov Chemical oxidation using chlorine is another widely used technique, although it requires careful control to avoid the formation of harmful disinfection byproducts. canada.ca

Membrane filtration technologies, including nanofiltration and reverse osmosis, can physically remove microcystins from water. canada.ca These methods use semi-permeable membranes with pore sizes small enough to block the passage of the toxin molecules. canada.ca

Table 2: Engineered Remediation Technologies for Microcystin Removal

TechnologyMechanismKey Features
Activated Carbon AdsorptionPhysical binding of toxins to the carbon surface.High removal efficiency for dissolved toxins. canada.caresearchgate.net
BiofiltrationMicrobial degradation of toxins by immobilized bacteria.A sustainable and environmentally friendly approach. mdpi.comcanada.ca
Advanced Oxidation Processes (AOPs)Chemical oxidation by highly reactive radicals.Rapid and effective destruction of toxins. nih.govcanada.ca
Chemical Oxidation (e.g., Chlorination)Oxidation of the toxin molecule.A common and established water treatment method. canada.ca
Membrane FiltrationPhysical separation of toxins based on size.Effective for a broad range of contaminants. canada.ca

This table is based on data from multiple sources. nih.govmdpi.comcanada.caresearchgate.net

Advanced Oxidation Processes (AOPs) for this compound

Advanced Oxidation Processes (AOPs) represent a class of water treatment technologies that rely on the generation of highly reactive and non-selective hydroxyl radicals (•OH) to degrade organic pollutants. nih.gov These processes have demonstrated considerable effectiveness in the decomposition of various microcystin variants, including the widely studied Microcystin-LR (MC-LR). nih.gov While specific degradation studies on this compound (DHMC-LR) are less common, the principles and findings from MC-LR research are highly relevant. DHMC-LR is a reduced derivative of MC-LR, where the double bond in the N-methyldehydroalanine (Mdha) residue is saturated. This structural difference primarily influences reactions that specifically target this double bond, such as ozonation. However, for processes involving non-selective hydroxyl radicals, similar degradation efficiencies can be anticipated.

Ozonation and Ozonolysis Byproducts

Ozonation is a well-established AOP for the removal of microcystins from drinking water. nih.goviarc.fr The process involves the direct reaction of ozone (O₃) with the toxin or the generation of hydroxyl radicals from ozone decomposition in water. For MC-LR, ozone rapidly attacks two specific sites: the conjugated diene bonds within the unique Adda (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid) side chain and the carbon-carbon double bond of the Mdha residue. iarc.frnih.gov This initial attack leads to the cleavage of the peptide ring and a rapid loss of toxicity, as the Adda side chain is crucial for its biological activity. iarc.fr

In the case of this compound, the Mdha residue lacks the double bond, meaning ozone will primarily target the Adda side chain's diene bonds. nih.govinternationalscholarsjournals.com The degradation of the Adda moiety is sufficient to render the molecule non-toxic. researchgate.net

Research on MC-LR ozonation has identified several intermediates and byproducts. The initial oxidation of the Adda and Mdha sites leads to larger intermediate products. nih.gov With sufficient ozone dosage and contact time, these intermediates are further oxidized, breaking down the peptide structure and producing smaller organic molecules, including various aldehydes. nih.gov

Table 1: Identified Byproducts from the Ozonation of Microcystin-LR This table details the byproducts identified in laboratory studies of MC-LR ozonation. Given the structural similarities, many of these, particularly those arising from the Adda chain, are expected from DHMC-LR ozonation as well.

Byproduct ClassSpecific CompoundMolecular Weight ( g/mol )Source of Information
Intermediates Oxidized MC-LR (Adda diene attack)>800 nih.gov
Oxidized MC-LR (Mdha & Adda attack)>800 nih.gov
Aldehydes Formaldehyde30.03 nih.gov
Acetaldehyde44.05 nih.gov
Isovaleraldehyde86.13 nih.gov
Glyoxal58.04 nih.gov
Methylglyoxal72.06 nih.gov
Aldehyde from Adda cleavage160 nih.gov

Data sourced from studies on MC-LR.

UV Irradiation and Photolysis

Direct photolysis via UV irradiation is a potential degradation pathway for microcystins. who.int However, studies have shown that the direct breakdown of MC-LR by UV light alone is a relatively slow process. mdpi.com The toxin shows persistence in deionized water under sunlight or artificial UV light, indicating that direct photolysis is not a highly efficient removal method in typical water treatment scenarios. internationalscholarsjournals.comwho.int The half-life of MC-LR in natural water systems is estimated to be between 90 and 120 days per meter of water depth, highlighting the limited impact of natural sunlight penetration. mdpi.com

The effectiveness of UV irradiation can be significantly enhanced when combined with other processes, such as in AOPs like UV/H₂O₂ or photocatalysis, where UV light serves to generate highly reactive radicals. nih.gov

Table 2: Research Findings on UV Photolysis of Microcystin-LR This table summarizes findings on the efficacy of UV light for the degradation of MC-LR, which is expected to be similar for DHMC-LR.

Study ParameterFindingSource of Information
Degradation Mechanism Biodegradation and photolysis are natural degradation pathways. who.inthealthycanadians.gc.ca
Efficacy Direct photolysis is slow; 79% degradation of MC-LR required 22 days of full-spectrum UV exposure. mdpi.com
Influencing Factors Lower pH can increase the rate of photolysis. mdpi.com
Stability The toxin is stable for over 27 days in deionized water, indicating instability in natural waters is primarily due to biodegradation. internationalscholarsjournals.com

Data sourced from studies on MC-LR.

Fenton and Photo-Fenton Processes

The Fenton process (Fe²⁺ + H₂O₂) and the photo-Fenton process (Fe²⁺ + H₂O₂ + UV light) are highly effective AOPs for destroying microcystins. nih.govnih.gov These methods generate powerful hydroxyl radicals (•OH) through the reaction of hydrogen peroxide with ferrous ions (Fenton's reagent). nih.gov The photo-Fenton process enhances radical production through the photolysis of Fe³⁺ complexes, accelerating the degradation rate.

Because hydroxyl radicals are non-selective oxidants, they attack multiple sites on the toxin molecule, including both the Adda side chain and the peptide ring structure. nih.gov This makes the process highly effective for both MC-LR and DHMC-LR. Laboratory studies on MC-LR demonstrate extremely rapid and complete degradation. nih.gov For instance, the photo-Fenton process has been shown to achieve 84% removal of MC-LR within 25 minutes and 100% removal within 35-40 minutes of irradiation. nih.gov The Fenton reaction alone is also effective, though typically slower than the photo-Fenton process. nih.govcore.ac.uk

Table 3: Degradation Efficiency of Fenton and Photo-Fenton Processes for Microcystin-LR This table presents comparative data on the effectiveness of Fenton-based processes.

ProcessReactantsReaction TimeDegradation EfficiencySource of Information
Fenton Fe²⁺ + H₂O₂ (2.5-5 mM)~180 min~60% nih.gov
Photo-Fenton Fe²⁺ + H₂O₂ + UV light25 min84% nih.gov
Photo-Fenton Fe²⁺ + H₂O₂ + UV light35-40 min100% nih.govcore.ac.ukufpe.br

Data sourced from studies on MC-LR.

**6.2.1.4. Photocatalytic Degradation (e.g., TiO₂) **

Heterogeneous photocatalysis using semiconductor materials, most commonly titanium dioxide (TiO₂), is a promising technology for eliminating microcystins. nih.gov When TiO₂ is irradiated with UV light (or appropriately modified for visible light), it generates electron-hole pairs, which react with water and oxygen to produce reactive oxygen species (ROS), including hydroxyl radicals. nih.govresearchgate.net

These ROS attack and degrade the toxin molecule. Studies on MC-LR have shown that the primary sites of attack are the conjugated diene in the Adda side chain and the aromatic ring, leading to hydroxylation and eventual cleavage of the molecule. nih.govresearchgate.net Given the non-specific nature of the radical attack, TiO₂ photocatalysis is expected to be equally effective for the degradation of DHMC-LR. nih.gov Research has focused on modifying TiO₂ to enhance its efficiency, for example, by doping it with nitrogen (N-TiO₂) to make it active under visible light, thereby lowering energy costs. nih.govresearchgate.net

Table 4: Performance of Various TiO₂-Based Photocatalytic Systems for Microcystin-LR Degradation This table summarizes the performance of different photocatalytic setups for degrading MC-LR.

Photocatalytic SystemLight SourceKey FindingsSource of Information
TiO₂/UV UVEffective degradation through hydroxyl radical attack on the Adda diene and aromatic ring. nih.govscispace.com
TiO₂/UV/H₂O₂ UVAddition of H₂O₂ enhances free radical production, leading to faster degradation. 100% removal of MC-LR (308 µg/L) was achieved in 60 minutes under optimal conditions. researchgate.net
N-doped TiO₂ Visible LightN-doping shifts the optical response to the visible region, allowing for complete degradation of MC-LR within 14 hours under visible light. nih.govresearchgate.net
ZnFe₂O₄-Ag/rGO Visible LightComposite material showed high efficiency, mineralizing 22% of MC-LR in 120 minutes and alleviating toxicity. researchgate.net

Data sourced from studies on MC-LR.

Adsorption Techniques for this compound Removal

Adsorption is a physical process where dissolved molecules (adsorbate) adhere to the surface of a solid material (adsorbent). It is a widely used and effective method for removing dissolved microcystins from water. mdpi.com

Activated Carbon Adsorption (Granular, Powdered)

Activated carbon, in both powdered (PAC) and granular (GAC) forms, is the most common adsorbent used for microcystin removal in water treatment. who.intresearchgate.netfao.org Its high porosity and large surface area provide numerous sites for the toxin molecules to bind. The effectiveness of activated carbon depends on several factors:

Carbon Properties : Carbons with a high volume of mesopores (2-50 nm) and macropores (>50 nm) generally show the highest adsorption capacity for microcystins, as these pores are large enough to accommodate the bulky toxin molecule. nih.govnih.gov Wood-based activated carbons often outperform coconut or coal-based carbons for this reason. nih.govnih.gov

Toxin Properties : Although DHMC-LR is structurally similar to MC-LR, differences in charge and hydrophobicity compared to other microcystin variants can influence adsorption rates. nih.gov

Water Quality : The presence of Natural Organic Matter (NOM) in the water can significantly reduce the adsorption efficiency of activated carbon. nih.gov NOM competes with the toxins for the same adsorption sites, a phenomenon known as competitive adsorption. nih.gov Water pH can also play a role, with some studies showing increased adsorption at lower pH values. nih.govnih.gov

Powdered Activated Carbon (PAC) is added directly to the water, providing a large surface area for rapid adsorption. researchgate.net It is particularly useful for responding to seasonal or episodic bloom events. Studies show that PAC can effectively remove MC-LR to below the WHO guideline level of 1 µg/L. researchgate.net

Granular Activated Carbon (GAC) is used in filter beds for continuous treatment. mdpi.comwho.int While GAC is also effective, its performance can be affected by the pre-loading of its surface with NOM over time, which reduces its capacity for toxin removal. uwaterloo.ca However, GAC filters can also support the growth of toxin-degrading bacteria, adding a biological removal mechanism to the physical adsorption. mdpi.com

Table 5: Comparison of PAC and GAC for Microcystin-LR Removal This interactive table compares the characteristics and performance of Powdered Activated Carbon and Granular Activated Carbon.

FeaturePowdered Activated Carbon (PAC)Granular Activated Carbon (GAC)Source of Information
Application Dosed into water as a slurry, then removed by sedimentation/filtration.Used in fixed-bed filters for continuous flow-through treatment. who.intresearchgate.net
Kinetics Faster adsorption kinetics due to smaller particle size and larger external surface area.Slower kinetics, requires longer contact times. researchgate.netuwaterloo.ca
Flexibility High; dosage can be easily adjusted to match toxin concentration.Lower; fixed bed configuration is less adaptable to rapid changes. healthycanadians.gc.caresearchgate.net
Competition with NOM Highly susceptible to competitive adsorption from NOM.Also affected by NOM, which can lead to premature bed exhaustion. nih.govuwaterloo.ca
Biological Activity Minimal.Can develop a biofilm of toxin-degrading bacteria over time. mdpi.com
Example Efficiency A wood-based PAC demonstrated a high adsorption capacity for MC-LR.A study with three grades of GAC showed the most efficient grade removed MC-LR from 5.2 µg/ml to 1.3 µg/ml in 24 hours. researchgate.netnih.gov

Data sourced from studies on MC-LR.

Emerging Adsorbents and Nanomaterials

The removal of this compound from aqueous environments through adsorption is a key area of research, with a focus on developing cost-effective and highly efficient materials. Emerging adsorbents, particularly those derived from agricultural waste (biochars) and engineered nanomaterials, show significant promise.

Biochars, produced by pyrolyzing biomass, have demonstrated notable adsorption capabilities for microcystins. The effectiveness of biochar is closely linked to its source material and pyrolysis temperature, which determine its surface area and pore structure. researchgate.net Research on rice straw-derived biochars found a positive correlation between the pyrolysis temperature and the removal efficiency of MC-LR. researchgate.net A biochar produced at 700°C (RS-700) had a specific surface area of 360.9 m²/g and exhibited the highest adsorption capacity, more than double that of biochar produced at 300°C. researchgate.net

Activation of biochar can further enhance its performance. Novel iron-activated biochars (FA-BCs) made from bermudagrass showed a dramatic increase in surface area from 86 m²/g to 835 m²/g and a corresponding increase in adsorption capacity for MC-LR from 0.76 mg/g to 9.00 mg/g. nih.gov Adsorption mechanisms for these materials include electrostatic attraction, hydrogen bonding, and hydrophobic interactions. nih.gov Similarly, powdered activated carbon (PAC) derived from waste tires, possessing a very large surface area of 1111 m²/g, achieved 100% removal of MC-LR from wastewater under optimized conditions. researchgate.net

Table 1: Performance of Various Biochar and Activated Carbon Adsorbents for MC-LR Removal This table is interactive. Click on the headers to sort the data.

Adsorbent Material Source Material Max. Adsorption Capacity (qmax) Surface Area (m²/g) Key Finding Source
Rice Straw Biochar (RS-700) Rice Straw 10.96 µg/g 360.9 Capacity increases with pyrolysis temperature. researchgate.net
Iron-Activated Biochar (FA-BC) Bermudagrass 9.00 mg/g 835 Iron activation significantly enhances surface area and capacity. nih.gov
Tyre-Based PAC Waste Tyres Not specified (100% removal) 1111 High removal efficiency in wastewater. researchgate.net
Wood-Based Activated Carbon Wood Higher than coconut-based Contains micropores and mesopores Mesoporosity is important for m-LR adsorption. nih.gov

Membrane Filtration Technologies for this compound

Membrane filtration offers a physical barrier for removing contaminants and is a crucial technology in water treatment. For this compound, which can exist both within cyanobacterial cells (intracellular) and dissolved in water (extracellular), different membrane processes are effective. While techniques like microfiltration can remove intact cells, they are not effective for dissolved toxins. researchgate.nethealthycanadians.gc.ca More advanced membrane technologies are required for the removal of dissolved this compound.

Ultrafiltration and Nanofiltration

Ultrafiltration (UF) and nanofiltration (NF) are pressure-driven membrane processes that can effectively remove dissolved microcystins. Nanofiltration, with a smaller pore size (typically around 200 Daltons), is particularly effective. whoi.edu Studies have demonstrated that NF can reduce MC-LR concentrations from between 5 and 30 µg/L to below the detection limit of 1 µg/L. healthycanadians.gc.ca Similarly, reverse osmosis (RO) and NF membranes have shown high rejection rates for MC-LR, ranging from 96.7% to over 99%. healthycanadians.gc.cawhoi.edu

The primary removal mechanism is size exclusion, where the toxin molecule is physically larger than the membrane pores. However, other factors such as electrostatic interactions between the toxin molecule and the membrane surface also play a role in the separation efficiency.

Table 2: Efficacy of Membrane Filtration for MC-LR Removal This table is interactive. Click on the headers to sort the data.

Membrane Type Initial MC-LR Conc. (µg/L) Final MC-LR Conc. (µg/L) Removal Efficiency (%) Source
Nanofiltration 5 - 30 < 1 >80 - >96 healthycanadians.gc.ca
Reverse Osmosis 70 - 130 Not specified 96.7 - 99.6 healthycanadians.gc.ca

Biological Treatment Systems for this compound Degradation

Biodegradation is recognized as a highly effective and environmentally friendly method for eliminating this compound. researchgate.netaiu.edu This process relies on naturally occurring microorganisms that can use the toxin as a carbon and energy source. aiu.edumdpi.com The degradation of MC-LR is mediated by a series of enzymes, collectively known as microcystinase (encoded by the mlr gene cluster). mdpi.commdpi.com The process begins with the linearization of the cyclic peptide structure, followed by enzymatic cleavage into smaller, non-toxic fragments, with (2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4(E),6(E)-dienoic acid (Adda) being a key final product. mdpi.comresearchgate.net

Bioreactors and Constructed Wetlands

Engineered biological systems like bioreactors and constructed wetlands (CWs) can be designed to optimize conditions for microbial degradation of this compound.

Constructed wetlands, in particular, have been studied for their dual capacity to remove both nutrients (which fuel cyanobacterial blooms) and the toxins themselves. nih.gov A study evaluating various CW configurations found that the choice of substrate and the presence of plants significantly influenced removal efficiency. Planted CWs using ceramsite as a substrate demonstrated the best performance, achieving MC-LR removal efficiencies ranging from 91.56% to 95.16%. nih.gov The plants and substrate provide a large surface area for microbial colonization, enhancing the formation of biofilms that actively degrade the toxin. nih.gov

Table 3: Performance of Constructed Wetlands for MC-LR Removal This table is interactive. Click on the headers to sort the data.

Wetland Configuration Substrate MC-LR Removal Efficiency (%) Key Finding Source
Planted CW Ceramsite 91.56 - 95.16 Best overall performance for MC-LR removal. nih.gov
Planted CW Iron-Carbon > Gravel/Slag Presence of plants enhanced removal. nih.gov
Planted CW Gravel < Ceramsite/Iron-Carbon Substrate type is a critical factor. nih.gov
Biofilm Filtration Systems

Biofilm filtration systems are a targeted approach that involves immobilizing microcystin-degrading bacteria on a filter medium. mdpi.com This creates a biologically active filter capable of efficiently treating contaminated water. Common media used to support biofilm growth include sand, granular activated carbon (GAC), and various plastic or ceramic materials. mdpi.com

Research has shown that bacterial communities isolated from the sand filters of drinking water treatment plants (DWTPs) are particularly effective. nih.gov When acclimatized to a microcystin-rich environment, a bacterial community from the top-sand layer of a filtration unit achieved a maximum biodegradation efficiency of 97.2%. nih.gov This highlights the potential of enhancing existing filtration infrastructure to promote robust biological degradation of this compound.

Hybrid and Integrated Approaches for this compound Remediation

Combining different treatment technologies into hybrid or integrated systems often results in more robust and efficient removal of this compound. These approaches leverage the strengths of multiple processes to overcome the limitations of any single technique.

A prominent example is the use of biologically active carbon filters . These systems combine the adsorptive capacity of granular activated carbon (GAC) with the degradative power of biofilms that colonize the carbon surface. healthycanadians.gc.ca The GAC initially adsorbs the toxin, concentrating it and making it more available for the attached microorganisms to degrade over time. This dual-action approach can lead to complete removal of the toxin. healthycanadians.gc.ca

Another integrated approach involves coupling adsorption with advanced oxidation . For instance, iron-activated biochar that has been saturated with MC-LR can be regenerated using persulfate oxidation, achieving a regeneration efficiency close to 100%. nih.gov This integrates the removal step (adsorption) with a destruction step (oxidation), allowing for the reuse of the adsorbent material.

Photocatalysis , an advanced oxidation process using semiconductors like titanium dioxide (TiO₂) and zinc oxide (ZnO), can also be integrated into treatment trains. nih.govnih.gov This process uses UV or visible light to generate highly reactive hydroxyl radicals that can rapidly break down the MC-LR molecule, with studies showing over 95% degradation in just one minute under optimal lab conditions. nih.gov Such a process could be used as a pre-treatment step before biological filtration or as a final polishing step to ensure complete toxin elimination.

Monitoring and Assessment of Remediation Efficiency for this compound

The successful implementation of degradation and remediation strategies for this compound hinges on robust monitoring and assessment protocols. These protocols are essential for determining the efficiency of removal processes, ensuring the safety of treated water, and providing data for the optimization of treatment technologies. The monitoring of this compound is often encompassed within the broader analysis of microcystins, employing a range of analytical techniques to detect and quantify the toxin in various matrices.

A comprehensive monitoring approach typically involves several key stages, including sample collection, preparation, and analysis using sensitive and specific methods. The choice of analytical method often depends on factors such as the required detection limit, the complexity of the sample matrix, and the intended purpose of the analysis, whether for rapid screening or for precise quantification and confirmation.

Analytical Methods for Detection and Quantification

Several analytical methods are available for the detection and quantification of microcystins, including this compound. These can be broadly categorized into biochemical assays and physicochemical methods.

Enzyme-Linked Immunosorbent Assay (ELISA) : ELISA is a widely used immunological assay for the screening of microcystins. who.intcanada.ca It is based on the specific binding of antibodies to the toxin. mdpi.com ELISA kits are commercially available and offer a relatively rapid and cost-effective means of analysis, with detection limits often in the sub-microgram-per-liter range. who.int However, cross-reactivity with different microcystin variants can be a limitation, and results are often reported as microcystin-LR equivalents. canada.ca

Protein Phosphatase Inhibition Assay (PPIA) : The PPIA is a biochemical method that relies on the inhibition of protein phosphatase enzymes (PP1 and PP2A) by microcystins. who.intmdpi.com This assay is highly sensitive and can detect a broad range of microcystin variants that share the same mechanism of toxicity. who.int The results are typically expressed as microcystin-LR equivalents. While sensitive, the PPIA is not specific to microcystins and can be affected by other substances that inhibit these enzymes. who.int

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS and its tandem version, LC-MS/MS, are powerful physicochemical methods for the identification and quantification of specific microcystin variants, including this compound. canada.camdpi.com These techniques offer high selectivity and sensitivity, allowing for the separation and precise measurement of individual toxins in complex samples. who.int LC-MS methods are considered the gold standard for confirmatory analysis and for obtaining accurate concentrations of different microcystin congeners. canada.ca

High-Performance Liquid Chromatography (HPLC) : HPLC with ultraviolet (UV) detection is another commonly used physicochemical method for the analysis of microcystins. who.int While less sensitive than LC-MS, HPLC-UV can effectively separate and quantify different microcystin variants. who.int Sample preparation, including solid-phase extraction (SPE), is often required to concentrate the toxins and remove interfering substances from the sample matrix. who.int

Sample Preparation and Extraction

Effective monitoring requires proper sample preparation to extract and concentrate the toxins from the water sample, especially when dealing with low concentrations. The process typically involves the extraction of both intracellular (cell-bound) and extracellular (dissolved) toxins. To measure total microcystin concentration, cell lysis techniques such as sonication or freeze-thawing are employed to release the intracellular toxins. healthycanadians.gc.caresearchgate.net

Solid-phase extraction (SPE) is a common technique used to clean up and concentrate microcystins from water samples prior to analysis by HPLC or LC-MS. who.intnih.gov C18 cartridges are frequently used for this purpose, allowing for the retention of the toxins while other components of the sample matrix are washed away. nih.gov

Assessment of Remediation Efficiency

The efficiency of a given remediation strategy is assessed by comparing the concentration of this compound (or total microcystins) in the water before and after treatment. This is typically expressed as a percentage removal.

For example, studies on the removal of microcystin-LR using various treatment processes have demonstrated varying levels of efficiency. Conventional water treatment methods may only be partially successful in removing microcystins. who.int Advanced oxidation processes and activated carbon adsorption have shown higher removal efficiencies. healthycanadians.gc.canih.gov

The assessment of remediation efficiency should also consider the potential formation of degradation byproducts. While the parent toxin may be removed, some breakdown products could still pose a health risk. Therefore, a comprehensive assessment may involve monitoring for known degradation products in addition to the parent compound.

Data Interpretation and Quality Assurance

Accurate data interpretation is crucial for making informed decisions about water quality and treatment effectiveness. This requires robust quality assurance and quality control (QA/QC) measures throughout the monitoring process. The use of certified reference materials and participation in proficiency testing programs can help ensure the accuracy and reliability of analytical results. canada.ca

When interpreting monitoring data, it is important to consider the limitations of the analytical methods used. For instance, ELISA results provide a measure of total immunologically reactive microcystins, while LC-MS provides concentrations of specific variants. A combination of screening and confirmatory methods is often recommended for a comprehensive assessment. canada.cahealthycanadians.gc.ca

The table below summarizes key analytical methods used for monitoring microcystins, which are applicable to this compound.

Analytical MethodPrincipleAdvantagesDisadvantages
ELISA Immunological detection with antibodiesRapid, cost-effective, high-throughputCross-reactivity with variants, may not provide specific congener data
PPIA Inhibition of protein phosphatase enzymesHigh sensitivity, detects a broad range of toxic variantsNot specific to microcystins
LC-MS/MS Chromatographic separation and mass spectrometric detectionHigh specificity and sensitivity, accurate quantification of individual congenersHigh equipment cost, requires skilled operators
HPLC-UV Chromatographic separation and UV absorbance detectionGood for quantification of known variantsLower sensitivity than LC-MS, requires sample concentration

Regulatory and Management Frameworks Concerning Dihydromicrocystin Lr

Development and Revision of Water Quality Guidelines for Dihydromicrocystin-LR (Environmental Context)

Specific water quality guidelines for this compound have not been developed. Regulatory efforts worldwide concentrate on total microcystin (B8822318) concentrations, with Microcystin-LR serving as the reference toxin for establishing guideline values due to its prevalence and high toxicity. who.intnih.gov The World Health Organization (WHO) has established a provisional guideline value for MC-LR in drinking water, which many countries have adopted or used as a basis for their own regulations. who.intnih.gov

Table 1: International Drinking Water Guidelines for Microcystins (as MC-LR equivalents)

Organization/Country Guideline Value (µg/L) Notes
World Health Organization (WHO) 1.0 (Lifetime); 12.0 (Short-term) Guideline for total microcystins, expressed as MC-LR toxicity equivalents. who.int
Health Canada 1.5 (Maximum Acceptable Concentration) For total microcystins, based on liver toxicity of MC-LR. canada.cacanada.ca
U.S. EPA 0.3 (Children <6); 1.6 (All others) 10-day health advisories for total microcystins. canada.ca

Implementation of Monitoring Programs for this compound in Aquatic Ecosystems

Key aspects of these monitoring programs include:

Routine Surveillance: Water bodies known to be susceptible to cyanobacterial blooms are monitored regularly, especially during seasons conducive to bloom formation. healthycanadians.gc.ca

Alert Level Frameworks: Many jurisdictions use an alert level framework that triggers management actions based on cyanobacterial cell counts or biomass (measured as chlorophyll-a). who.int If these initial levels are exceeded, water samples are then analyzed for toxins.

Toxin Analysis: It is considered important to measure total microcystins, which includes both the toxins dissolved in the water (extracellular) and those contained within the cyanobacterial cells (intracellular). canada.cawho.int Analytical methods commonly employed include Enzyme-Linked Immunosorbent Assay (ELISA) as a screening tool, and more specific methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for confirmation and quantification. canada.caiarc.fr While these methods can distinguish between different microcystin variants, routine monitoring reports the concentration as "total microcystins" or "MC-LR equivalents."

A study of 160 surface water supplies in Manitoba, Canada, detected Microcystin-LR in 70% of raw water supplies. healthycanadians.gc.ca This highlights the prevalence of microcystin contamination and the necessity of robust monitoring.

Environmental Risk Assessment Methodologies for this compound Exposure

The environmental risk assessment for microcystins, including this compound, follows a standard framework that includes hazard identification, dose-response assessment, exposure assessment, and risk characterization. tandfonline.comepa.gov

Hazard Identification: This step identifies the potential adverse health effects. For microcystins, the primary target organ is the liver. who.int Studies using this compound have been vital in understanding the mechanism of toxicity, particularly how these toxins are transported into liver cells. epa.gov

Dose-Response Assessment: This involves determining the relationship between the dose of the toxin and the occurrence of health effects. A No-Observed-Adverse-Effect Level (NOAEL) is often derived from animal studies. For instance, a key study used to derive many guideline values identified a NOAEL of 40 µg/kg of body weight per day for liver pathology in mice exposed to MC-LR. who.intwho.int

Exposure Assessment: This step evaluates the likely intake of the toxin by a population. The most significant route of human exposure to microcystins is the ingestion of contaminated drinking water. canada.catandfonline.com Other routes include recreational water activities and consumption of contaminated foods. canada.ca

Risk Characterization: This final step integrates the information from the previous steps to estimate the risk to human health. This is often expressed as a Tolerable Daily Intake (TDI), which is then used to calculate a guideline value for drinking water. who.int

While the risk assessment process is based on data for MC-LR, the findings are generally applied to all microcystin variants found in an environmental sample. who.int

Strategies for Cyanobacterial Bloom Management to Mitigate this compound Production and Release

The most effective strategy to mitigate the risks from all microcystins, including this compound, is to prevent the formation of cyanobacterial blooms. who.int Management strategies can be divided into preventative and control measures.

Table 2: Cyanobacterial Bloom Management Strategies

Strategy Type Method Description
Preventative Nutrient Control The most critical long-term strategy. It involves managing watersheds to limit the input of nutrients, particularly phosphorus and nitrogen, from sources like agricultural runoff and wastewater effluent. canada.ca
Watershed Management Encompasses a range of practices to protect the quality of the source water before it enters the reservoir or treatment plant. healthycanadians.gc.ca
Control Physical Control Includes methods like artificial circulation or aeration to disrupt stratification in the water column, making conditions less favorable for bloom-forming cyanobacteria.
Chemical Control Application of algaecides, such as copper sulfate. This approach must be used with caution as it can cause the lysis of cyanobacterial cells, leading to a sudden release of intracellular toxins into the water. iarc.frhealthycanadians.gc.ca

The prevention of cyanobacterial growth is the cornerstone of controlling toxic blooms. who.int Once a bloom has occurred, management focuses on water treatment techniques to remove both the cyanobacterial cells and the dissolved toxins. nih.gov

International Cooperation and Policy Development on this compound Management

International cooperation, primarily facilitated by the World Health Organization (WHO), has been central to developing a consistent approach to managing the public health risks of cyanotoxins. The WHO's Guidelines for Drinking-water Quality (GDWQ) provide a scientific basis for countries to develop their own national standards. who.intiarc.fr

This international framework recognizes that while the health risks are universal, the specific environmental conditions and institutional capacities vary. Therefore, the WHO encourages national and regional authorities to adapt the international guidelines to their local context. iarc.fr For example, countries like Canada, Australia, and the United States have all established their own guidelines for microcystins in drinking water, which are broadly aligned with the WHO's approach but may differ in the specific values or the regulatory framework. canada.ca

Collaborative efforts also extend to research and information sharing. For instance, some countries have established national networks to collate data on the occurrence of toxic cyanobacteria and to disseminate this information to water managers and the public. iarc.fr This international and national collaboration is vital for an effective global response to the challenges posed by cyanobacterial toxins in water supplies. who.int

Future Research Directions for Dihydromicrocystin Lr

Innovations in Dihydromicrocystin-LR Analytical Technologies and High-Throughput Screening

The development of advanced analytical methods is paramount for the accurate and rapid detection of this compound in complex environmental matrices. Future research should prioritize the refinement of existing techniques and the exploration of novel technologies to enhance sensitivity, specificity, and efficiency. High-throughput screening (HTS) methodologies, which allow for the rapid testing of numerous samples, are particularly crucial for large-scale monitoring programs and for identifying factors that influence toxin production and degradation. tdcommons.ainih.govnih.govnjcndt.comrsc.org The integration of machine learning algorithms with HTS data can further accelerate the process of identifying potential risks and informing management decisions. tdcommons.ai

Innovations in biosensors, including those utilizing aptamers and nanocomposites, hold promise for the development of portable and real-time detection systems. nih.gov These tools would enable rapid field-based assessments, providing immediate data for public health protection and environmental management. Furthermore, advancements in mass spectrometry and chromatographic techniques will continue to be vital for elucidating the structures of novel microcystin (B8822318) variants and their transformation products.

Deeper Elucidation of this compound Biosynthesis Pathways and Regulatory Networks

A fundamental understanding of the biosynthetic pathways and regulatory networks governing this compound production is essential for predicting and potentially controlling its formation. While the general microcystin biosynthesis gene cluster (mcy) is well-characterized, the specific enzymatic steps leading to the reduction of the Mdha moiety in Microcystin-LR to form this compound remain to be fully elucidated. Future research should focus on identifying and characterizing the enzymes and genes responsible for this conversion.

Investigating the regulatory networks that control the expression of these biosynthetic genes is equally important. biorxiv.orgnih.gov This includes studying the influence of environmental factors such as nutrient availability, light intensity, and temperature on gene expression and toxin production. who.int A deeper comprehension of these regulatory mechanisms could pave the way for strategies to inhibit or disrupt toxin synthesis at the molecular level.

Comprehensive Ecological Impact Assessment of this compound at the Ecosystem Scale

While the acute toxicity of microcystins to certain organisms is well-documented, the long-term and ecosystem-level impacts of this compound are less understood. Comprehensive ecological impact assessments are needed to evaluate its effects on aquatic food webs, from primary producers to higher trophic levels. pre-sustainability.compre-sustainability.com This research should investigate the potential for bioaccumulation and biomagnification of this compound in aquatic organisms and assess its sublethal effects on growth, reproduction, and behavior.

Furthermore, the influence of this compound on microbial communities and their functional roles in nutrient cycling and organic matter decomposition warrants further investigation. Understanding how this toxin alters the structure and function of aquatic ecosystems is critical for predicting the broader consequences of cyanobacterial blooms and for developing effective ecosystem-based management strategies.

Development of Novel and Sustainable this compound Remediation and Control Methods

Current methods for removing microcystins from contaminated water often have limitations in terms of cost, efficiency, and sustainability. A key area for future research is the development of innovative and environmentally friendly remediation and control technologies specifically for this compound. Bioremediation, utilizing microorganisms or enzymes that can degrade the toxin, presents a promising and sustainable approach. nih.gov The identification and optimization of novel bacterial strains and enzymatic pathways for this compound degradation are critical research priorities.

Additionally, advanced oxidation processes, novel adsorbent materials, and membrane filtration techniques should be further explored and optimized for the efficient removal of this compound. researchgate.net The development of integrated treatment systems that combine multiple remediation strategies may offer the most effective and robust solutions for managing this compound contamination in various water sources.

Application of Omics Technologies (Metagenomics, Proteomics, Metabolomics) in this compound Research

The application of "omics" technologies, including metagenomics, proteomics, and metabolomics, offers a powerful, systems-level approach to understanding the complex biological processes associated with this compound. nih.govnih.govyoutube.commdpi.com Metagenomics can be used to analyze the genetic potential of entire microbial communities, providing insights into the diversity of microcystin-producing cyanobacteria and the presence of genes involved in toxin degradation.

Proteomics, the large-scale study of proteins, can identify changes in protein expression in response to this compound exposure, revealing its molecular mechanisms of toxicity. youtube.com Metabolomics, which analyzes the complete set of small-molecule metabolites, can provide a snapshot of the metabolic state of organisms and ecosystems affected by the toxin. youtube.com Integrating these omics datasets will provide a holistic view of the biological and ecological roles of this compound.

Predictive Modeling and Forecasting of this compound Occurrence and Fate in Changing Environments

The ability to predict the occurrence, concentration, and fate of this compound in aquatic environments is crucial for proactive management and risk assessment. Future research should focus on the development and refinement of predictive models that integrate key physical, chemical, and biological factors influencing toxin production and persistence. researchgate.netmdpi.com These models should incorporate data on nutrient loading, water temperature, hydrodynamic conditions, and the abundance of toxigenic cyanobacteria.

Furthermore, as climate change alters environmental conditions, it is essential to develop models that can forecast the potential impacts of these changes on this compound dynamics. Long-term monitoring data and the application of advanced statistical and machine-learning techniques will be critical for building robust and accurate predictive models. mdpi.com

Global Standardization and Harmonization of this compound Monitoring and Management Protocols

To effectively address the global challenge of this compound, there is a pressing need for the standardization and harmonization of monitoring and management protocols. This includes the development of certified reference materials for this compound to ensure the accuracy and comparability of analytical data across different laboratories and regions.

Q & A

Q. How is dihydromicrocystin-LR synthesized and characterized in experimental studies?

this compound is synthesized using tritium-labeled epimers to track organotropism and hepatocellular uptake. Key steps include:

  • Radiolabeling the toxin to monitor distribution in biological systems.
  • Validating purity via chromatography (e.g., HPLC) and mass spectrometry .
  • Comparing epimer uptake kinetics in hepatocytes using competitive binding assays .

Q. What are the standard methods for quantifying this compound in environmental and biological samples?

Common methodologies include:

  • Immunoassays : Polyclonal/monoclonal antibody-based ELISA with detection limits ~0.1 µg/L, though cross-reactivity with analogues is a limitation .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Provides high specificity but requires rigorous sample cleanup for complex matrices .
  • Protein Phosphatase Inhibition Assays : Measures toxin activity via PP1/PP2A enzyme inhibition, validated against LC-MS for accuracy .

Q. What in vitro models are optimal for studying this compound hepatotoxicity?

  • Primary hepatocytes from rats or humans are preferred due to OATP-mediated toxin uptake .
  • Use tritium-labeled this compound to quantify intracellular accumulation and validate results with cytotoxicity endpoints (e.g., LDH release) .

Advanced Research Questions

Q. How can molecularly imprinted polymers (MIPs) improve this compound detection specificity?

MIPs designed via computational modeling (e.g., simulated annealing of monomer-template interactions) achieve:

  • Detection limits comparable to polyclonal antibodies (0.1 µg/L).
  • Minimal cross-reactivity (<5% with microcystin-RR or nodularin) and enhanced thermal stability .
  • Applications in sensors and solid-phase extraction, outperforming traditional antibodies in harsh environments .

Q. How do contradictory findings on this compound uptake mechanisms inform cross-species extrapolation?

  • Human OATP Transporters : Radiolabeled toxin uptake in Xenopus laevis oocytes expressing OATP1B1/1B3 suggests brain uptake may be human-specific, unlike rodents .
  • Swine Models : Tritiated this compound shows rapid hepatic clearance (t1/2 = 2.3 hr), but interspecies differences in biliary excretion necessitate caution in toxicokinetic modeling .

Q. What experimental designs address challenges in chronic low-dose this compound exposure studies?

  • Use sub-nanomolar concentrations (0.1–10 nM) in long-term hepatocyte cultures to mimic environmental exposure.
  • Measure cumulative PP1/PP2A inhibition and oxidative stress markers (e.g., glutathione depletion) over weeks .
  • Pair with in vivo models (e.g., zebrafish) to assess tumor promotion potential via β-catenin signaling pathways .

Methodological Best Practices

Q. How should researchers validate this compound detection in complex matrices?

  • Matrix Spike Recovery : Spike samples with known toxin concentrations and validate recovery rates (85–115%) via LC-MS .
  • Cross-Validation : Compare immunoassay results with PP inhibition assays to confirm functional activity .

Q. What statistical approaches resolve variability in toxin uptake data?

  • Use nonlinear regression to model OATP-mediated uptake kinetics (e.g., Michaelis-Menten parameters).
  • Apply ANOVA with post-hoc tests for interspecies comparisons, accounting for covariates like fasting status .

Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate this compound’s role in epigenetic regulation (e.g., DNA methylation) using CRISPR-Cas9-modified hepatocyte lines .
  • Environmental Monitoring : Develop field-deployable MIP-based sensors for real-time toxin quantification in water systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.